molecular formula C11H13IN2O B8154653 3-Iodo-5-isobutoxy-1H-indazole

3-Iodo-5-isobutoxy-1H-indazole

Cat. No.: B8154653
M. Wt: 316.14 g/mol
InChI Key: JEQARGOCGRRKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-isobutoxy-1H-indazole is a useful research compound. Its molecular formula is C11H13IN2O and its molecular weight is 316.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-5-isobutoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-isobutoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-(2-methylpropoxy)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O/c1-7(2)6-15-8-3-4-10-9(5-8)11(12)14-13-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQARGOCGRRKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Iodo-5-isobutoxy-1H-indazole

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet its unique electronic properties and hydrogen bonding capabilities have carved out a distinct and vital role in the development of novel therapeutics.[1] Indazole derivatives are prevalent in a wide array of biologically active compounds, including potent kinase inhibitors used in oncology.[2][3] The continuous exploration of this scaffold is driven by its proven success and versatile nature.[1]

The strategic functionalization of the indazole core is paramount to modulating its pharmacological profile. The introduction of an iodine atom, particularly at the 3-position, provides a versatile synthetic handle for constructing diverse molecular libraries through various cross-coupling reactions.[2][4] This guide focuses on a specific, promising derivative: 3-Iodo-5-isobutoxy-1H-indazole . The incorporation of a 5-isobutoxy group is anticipated to enhance physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics, including bioavailability.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and characterization of this valuable chemical building block.

Molecular Overview and Physicochemical Properties

3-Iodo-5-isobutoxy-1H-indazole is a substituted aromatic heterocycle. The core structure consists of a fused benzene and pyrazole ring.[1] Like other NH-indazoles, it can exist in tautomeric forms, with the 1H-tautomer generally being more stable than the 2H-tautomer.[1]

  • 3-Iodo Substituent : The iodine atom at the C3 position is the key to the molecule's synthetic versatility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, alkyl, and other moieties.[2][4]

  • 5-Isobutoxy Substituent : The isobutoxy group (–O–CH₂–CH(CH₃)₂) at the C5 position is an ether linkage that significantly influences the molecule's physical properties. It is expected to increase lipophilicity and may improve solubility in organic solvents commonly used in synthesis and biological assays.

Predicted Physicochemical Data

While experimental data for this specific molecule is not widely published, its core properties can be predicted based on its structure.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₃IN₂O-
Molecular Weight 316.14 g/mol -
Appearance Likely a solid at room temperatureBased on related iodo-indazoles[6][7]
pKa ~9-10 (for the N-H proton)Inferred from similar nitro-indazoles[7]
LogP > 2.2Inferred from 3-iodo-1H-indazole[8]

Synthesis and Purification

The proposed synthesis would begin with the commercially available or synthetically prepared 5-isobutoxy-1H-indazole.

Proposed Synthetic Workflow

G start 5-isobutoxy-1H-indazole reaction C3 Iodination Reaction (Stir at Room Temp) start->reaction Substrate reagents Iodine (I₂) Potassium Hydroxide (KOH) DMF reagents->reaction Reagents workup Aqueous Workup (Quench with Na₂S₂O₄, Extract with Ethyl Acetate) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product 3-Iodo-5-isobutoxy-1H-indazole purification->product

Caption: Proposed workflow for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.

Detailed Experimental Protocol: C3-Iodination

This protocol is adapted from established methods for the C3-iodination of analogous indazole systems.[2]

Materials:

  • 5-isobutoxy-1H-indazole (1.0 eq)

  • Iodine (I₂) (2.0 eq)[2]

  • Potassium hydroxide (KOH) pellets

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄), aqueous solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-isobutoxy-1H-indazole (1.0 eq) and dissolve it in DMF (approx. 10 mL per mmol of substrate).

  • Iodine Addition: To the stirred solution, add solid iodine (I₂) (2.0 eq).[2]

  • Base Addition: Carefully add powdered potassium hydroxide (KOH) (approx. 2.0-3.0 eq) portion-wise to the mixture. The reaction is often exothermic, so maintaining the temperature with a cool water bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude residue should be purified by silica gel column chromatography to yield the pure 3-Iodo-5-isobutoxy-1H-indazole.[9][10]

Chemical Reactivity and Synthetic Applications

The primary synthetic utility of 3-Iodo-5-isobutoxy-1H-indazole lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C3-iodo group serves as a versatile anchor point for introducing molecular complexity, making it an invaluable intermediate in medicinal chemistry.[4]

Key Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) to form a C-C bond, yielding 3-aryl-5-isobutoxy-1H-indazoles. This is one of the most common methods for elaborating the indazole scaffold.[4]

  • Heck Coupling: Reaction with an alkene to introduce a vinyl group at the C3 position.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form 3-alkynyl-1H-indazoles.

  • Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and ligand to form 3-amino-1H-indazole derivatives.

  • Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to the synthesis of amides, esters, or ketones at the C3 position.

Diagram of Synthetic Transformations

G main 3-Iodo-5-isobutoxy-1H-indazole prod_suzuki 3-Aryl-5-isobutoxy-1H-indazole main->prod_suzuki Suzuki Coupling (Pd catalyst, base) prod_heck 3-Vinyl-5-isobutoxy-1H-indazole main->prod_heck Heck Coupling (Pd catalyst, base) prod_sonogashira 3-Alkynyl-5-isobutoxy-1H-indazole main->prod_sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) prod_buchwald 3-Amino-5-isobutoxy-1H-indazole main->prod_buchwald Buchwald-Hartwig (Pd catalyst, ligand, base) sub_suzuki Aryl/Heteroaryl Boronic Acid sub_suzuki->prod_suzuki sub_heck Alkene sub_heck->prod_heck sub_sonogashira Terminal Alkyne sub_sonogashira->prod_sonogashira sub_buchwald Amine (R₂NH) sub_buchwald->prod_buchwald

Caption: Key cross-coupling reactions utilizing 3-Iodo-5-isobutoxy-1H-indazole.

Spectroscopic Characterization

Precise structural confirmation relies on a combination of spectroscopic techniques.[11] While experimental spectra for 3-Iodo-5-isobutoxy-1H-indazole are not publicly available, the expected data can be reliably predicted.

General Spectroscopic Analysis Protocol
  • Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a clean NMR tube.[11]

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS), for analysis. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). Isobutoxy Protons: A doublet (~4.0 ppm, 2H, -OCH₂-), a multiplet (~2.1 ppm, 1H, -CH-), and a doublet (~1.0 ppm, 6H, -CH(CH₃)₂). NH Proton: A broad singlet (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). The carbon bearing the iodine (C3) would be significantly downfield. Isobutoxy Carbons: Signals corresponding to the -OCH₂, -CH, and -CH₃ groups in the aliphatic region (~20-80 ppm).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 317.0. The presence of iodine would give a characteristic isotopic pattern. HRMS would confirm the C₁₁H₁₄IN₂O⁺ formula.

Safety, Handling, and Storage

While a specific safety data sheet for 3-Iodo-5-isobutoxy-1H-indazole is not available, hazard information can be inferred from related iodo-indazole compounds.

  • Hazards: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][12] They may also cause respiratory irritation.[12]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

3-Iodo-5-isobutoxy-1H-indazole represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its structure combines the biologically relevant indazole core with two strategic functional groups: a C3-iodine atom that serves as a flexible handle for diversification through cross-coupling chemistry, and a C5-isobutoxy group poised to enhance desirable physicochemical properties. The straightforward, proposed synthetic route makes this compound readily accessible for researchers. The insights provided in this guide aim to facilitate its application in the synthesis of novel molecular entities with potential therapeutic applications in oncology, neurology, and beyond.[4][5]

References

  • MySkinRecipes. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (2025). 3-iodo-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]

  • Sutton, K. A., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Sutton, K. A., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

  • PubChem. (2024). methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Novel 1h-indazole compound. Retrieved from [Link]

  • LOCKSS. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • PubMed. (2017). Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Profile: 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 3-Iodo-5-isobutoxy-1H-indazole , a specialized halogenated heterocyclic building block used primarily in the synthesis of kinase inhibitors and pharmacological probes.

Compound Identity & Structural Significance

This compound represents a strategic scaffold in medicinal chemistry, combining the privileged indazole core with a C3-iodine handle (for cross-coupling) and a C5-isobutoxy solubilizing/hydrophobic group.

  • Chemical Name: 3-Iodo-5-isobutoxy-1H-indazole

  • Systematic Name: 3-iodo-5-(2-methylpropoxy)-1H-indazole

  • CAS Number: Not publicly indexed in major registries.

    • Note: The direct precursor, 5-isobutoxy-1H-indazole , is assigned CAS 478829-22-0 .[1] The 3-iodo derivative is typically synthesized in situ or as a custom intermediate.

  • Molecular Formula: C₁₁H₁₃IN₂O

  • Molecular Weight: 316.14 g/mol

  • SMILES: CC(C)COC1=CC2=C(NN=C2I)C=C1

Structural Utility in Drug Design

The 3-iodo-5-alkoxyindazole motif is a critical pharmacophore in kinase inhibitor discovery.

  • C3-Position (Iodine): Serves as an electrophilic site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to attach aryl or heteroaryl groups, often targeting the "gatekeeper" residue or hydrophobic pocket of kinases (e.g., FGFR, VEGFR).

  • C5-Position (Isobutoxy): The isobutoxy group projects into the solvent-exposed region or specific hydrophobic clefts, modulating potency and metabolic stability (preventing rapid glucuronidation compared to a free hydroxyl).

  • N1-Position (NH): often acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Asp backbone).

Synthesis Strategy & Protocols

Since the specific CAS is not widely available, the synthesis is derived from the commercially available or easily accessible 5-hydroxyindazole or 5-isobutoxy-1H-indazole .

Retrosynthetic Analysis

The most robust route involves the selective iodination of the pre-functionalized 5-isobutoxy-1H-indazole. Attempting to iodinate 5-hydroxyindazole first can lead to side reactions or solubility issues during the subsequent alkylation.

Detailed Synthetic Workflow
Step 1: Etherification (Synthesis of Precursor)

Objective: Install the isobutoxy group at C5.

  • Reactants: 5-Hydroxyindazole (CAS 15579-15-4), Isobutyl bromide (or Isobutyl iodide).

  • Reagents: Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 5-Hydroxyindazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to deprotonate the phenol.

    • Add Isobutyl bromide (1.2 eq) dropwise.

    • Heat to 80°C for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Product: 5-isobutoxy-1H-indazole (CAS 478829-22-0 ).[1]

Step 2: C3-Selective Iodination (The Core Transformation)

Objective: Install the iodine atom at the 3-position without N-iodination or over-iodination.

  • Reactants: 5-isobutoxy-1H-indazole.[1][2]

  • Reagents: Iodine (I₂), Potassium Hydroxide (KOH) OR N-Iodosuccinimide (NIS).

  • Preferred Method (I₂/KOH):

    • Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in 1,4-Dioxane or DMF.

    • Add KOH (3.0 eq) pellets or solution.

    • Add Iodine (I₂, 1.1 eq) portion-wise at 0°C to control exotherm.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (color changes from dark red to yellow/clear).

    • Purification: Precipitate by adding water or extract with DCM. Recrystallize from Ethanol/Water if necessary.

Reaction Logic & Troubleshooting
VariableRecommendationRationale
Solvent Choice DMF or DioxaneHigh solubility of the indazole core; DMF promotes nucleophilic attack of the C3-anion on Iodine.
Iodinating Agent I₂/KOH vs. NISI₂/KOH is more atom-economical and scalable. NIS is preferred for sensitive substrates but requires acid catalysis (e.g., TsOH) sometimes.
Regioselectivity C3 vs. Benzene RingThe C3 position is most electron-rich in the 1H-indazole tautomer. The 5-alkoxy group activates the benzene ring, but C3 remains kinetically favored under basic conditions.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion from 5-hydroxyindazole to the target 3-iodo derivative.

SynthesisPath Start 5-Hydroxyindazole (CAS 15579-15-4) Step1 Etherification (K2CO3, DMF, 80°C) Start->Step1 + Isobutyl Bromide Inter 5-isobutoxy-1H-indazole (CAS 478829-22-0) Step1->Inter Step2 Iodination (I2, KOH, DMF) Inter->Step2 Target 3-Iodo-5-isobutoxy-1H-indazole (Target) Step2->Target Selective C3-I

Figure 1: Step-wise synthesis of 3-Iodo-5-isobutoxy-1H-indazole from 5-hydroxyindazole.

Applications in Drug Discovery

This molecule is primarily a Late-Stage Diversification Point .

Suzuki-Miyaura Coupling

The C3-Iodine bond is highly reactive toward boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Target: Synthesis of 3-aryl-5-isobutoxyindazoles .

  • Biological Relevance: This motif mimics the adenine ring of ATP, allowing the 3-aryl group to access the hydrophobic pocket behind the gatekeeper residue in kinases like Src , Lck , or VEGFR .

N-Alkylation vs. N-Protection

Before coupling, the N1-H is often protected (e.g., with THP, SEM, or Boc) or alkylated to direct regioselectivity.

  • N1-Alkylation: Favored by thermodynamic control (Base/Alkyl Halide).

  • N2-Alkylation: Often observed as a minor product; separation required via column chromatography.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye). Potential sensitizer due to the indazole core.

  • Iodine Handling: The iodination step involves elemental iodine (corrosive, volatile). Use a fume hood.

  • Storage: Light sensitive (C-I bond can undergo photolysis). Store at 2–8°C in amber vials under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. 5-isobutoxy-1H-indazole (CAS 478829-22-0). National Library of Medicine. Link

  • Vacher, B., et al. (1998). Synthesis and serotonergic activity of 3-substituted indazoles. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2016). Indazole-based Kinase Inhibitors: Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters. (General reference for 3-iodoindazole chemistry).
  • ChemSrc. 5-isobutoxy-1H-indazole Product Page.Link

Sources

Comprehensive Structural Elucidation of 3-Iodo-5-isobutoxy-1H-indazole: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 3-Iodo-5-isobutoxy-1H-indazole , a critical intermediate scaffold in the design of VEGFR/PDGFR kinase inhibitors.

This guide is structured for immediate application by medicinal chemists and analytical scientists, prioritizing causal logic, self-validating protocols, and rigorous data verification.

Executive Summary & Synthetic Context[1][2][3][4][5][6]

The 3-iodo-1H-indazole core is a privileged pharmacophore in oncology, serving as the structural anchor for drugs like Axitinib (Inlyta®).[1] The introduction of a 5-isobutoxy group adds lipophilic bulk and hydrogen-bond accepting capacity, often used to tune potency and metabolic stability.[1]

However, the synthesis of this molecule—typically via the iodination of 5-isobutoxy-1H-indazole or the cyclization of 2-nitro-5-isobutoxybenzaldehyde—presents distinct analytical challenges:

  • Regio-ambiguity: Confirming the iodine is at C3 rather than the benzene ring (C4/C6/C7) or Nitrogen (N-iodo species).

  • Tautomeric Fluidity: Distinguishing the 1H-tautomer (thermodynamically favored) from the 2H-transient species.

  • Substituent Integrity: Verifying the isobutoxy ether linkage remains intact under harsh iodination conditions (e.g.,

    
    /KOH).[1]
    

This guide provides a definitive elucidation workflow to certify the structure as 3-Iodo-5-isobutoxy-1H-indazole .

Analytical Workflow Visualization

The following logic flow illustrates the decision-making process required to validate the structure, moving from elemental composition to stereoelectronic confirmation.

ElucidationWorkflow Start Crude Isolate HRMS HRMS (ESI+) Confirm C11H13IN2O [M+H]+ ~317.0151 Start->HRMS H1NMR 1H NMR (DMSO-d6) Check H3 absence Check Aliphatic/Aromatic Ratio HRMS->H1NMR RegioCheck Decision: Is H3 present? H1NMR->RegioCheck Fail Impurity: Starting Material or C-ring Iodination RegioCheck->Fail Yes (Singlet ~8.0ppm) C13NMR 13C NMR & HSQC Assign C-I (~90-100 ppm) Assign C-O (~70 ppm) RegioCheck->C13NMR No (Signal Absent) HMBC 2D HMBC Critical: H4 -> C3 Correlation Establishes I-C3 connectivity C13NMR->HMBC NOESY 1D/2D NOESY Confirm 1H-Tautomer (NH -> H7 NOE) HMBC->NOESY Final Validated Structure: 3-Iodo-5-isobutoxy-1H-indazole NOESY->Final

Figure 1: Step-wise structural validation logic. The critical checkpoint is the disappearance of the H3 proton signal.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and calculated exact mass.

  • Protocol: Dissolve 0.1 mg sample in MeOH. Inject into ESI-Q-TOF.[1]

  • Expected Data:

    • Formula:

      
      
      
    • Exact Mass

      
      :  317.0151 Da.[1]
      
    • Isotope Pattern: No bromine signature (1:1 M/M+2).[1] Iodine is monoisotopic (

      
      ), so the M+1 peak should only reflect carbon isotopes (~11-12% relative abundance).
      
1H NMR Spectroscopy (The Diagnostic Standard)

Objective: Establish the substitution pattern and absence of H3.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of H4/H6 coupling).

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to visualize the labile NH proton).[1]
  • Key Assignments:

PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
NH Broad s13.2 - 13.5s (br)-Confirms 1H/2H-indazole (neutral).[1] Disappears with

shake.[1]
H3 -ABSENT --CRITICAL: The parent indazole H3 singlet (~8.0 ppm) must be missing.[1]
H4 Ar-H6.95 - 7.05d

Meta-coupling to H6.[1] Shielded by ortho-alkoxy.[1]
H6 Ar-H7.15 - 7.25dd

Typical ABX pattern component.
H7 Ar-H7.45 - 7.55d

Deshielded by N1.[1] Shows NOE to NH.[1]
OCH2 Alkyl3.75 - 3.85d

Doublet confirms attachment to CH (Isobutyl).[1]
CH Alkyl1.95 - 2.10m-Multiplet (septet-like).[1]
CH3 Alkyl0.95 - 1.05d

6H integration (two methyls).[1]
2D NMR: The "Self-Validating" Mechanism

To definitively prove the Iodine is at C3 and the Isobutoxy is at C5, we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

The "C3-Iodine" Proof:

In the parent indazole, H3 correlates to C3a (bridgehead). In the 3-iodo derivative, H3 is gone .[1] Therefore, we must look for H4 correlations :

  • H4 (aromatic doublet) will show a strong 3-bond correlation (

    
    ) to C7a  (bridgehead).[1]
    
  • H4 will show a correlation to C3 .[1] Since C3 bears an Iodine, its chemical shift will be distinct (typically 90-100 ppm , significantly upfield from a standard aromatic C-H which is ~135 ppm).

    • If H4 correlates to a carbon at ~135 ppm (C3-H), the iodination failed.

    • If H4 correlates to a carbon at ~95 ppm (C3-I), the structure is confirmed.

The "C5-Isobutoxy" Proof:
  • NOESY/ROESY: Irradiate the OCH2 doublet (~3.8 ppm).[1]

    • Result: You must observe NOE enhancement at H4 and H6 .

    • Logic: The alkoxy group is sandwiched between H4 and H6.[1] If the alkoxy were at C6, NOE would be seen at H5/H7.

Structural Connectivity Diagram (HMBC/NOESY)

The following diagram visualizes the critical NMR correlations that serve as the "fingerprint" for this specific molecule.

StructureMap Iodo Iodine (C3) C3 C3 (~95 ppm) Iodo->C3 H4 H4 (d, ~7.0 ppm) H4->C3 HMBC (3J) Definitive for C3-I C5 C5-O H4->C5 HMBC (2J) Isobutoxy Isobutoxy Group (-OCH2-) C5->Isobutoxy Isobutoxy->H4 NOE Proximity H6 H6 (dd, ~7.2 ppm) Isobutoxy->H6 NOE Proximity NH N1-H H7 H7 (d, ~7.5 ppm) NH->H7 NOE Confirms 1H-Tautomer

Figure 2: Key NMR correlations. Yellow dashed lines represent HMBC (connectivity); Red solid lines represent NOESY (spatial proximity).

Tautomeric Considerations (1H vs 2H)

Indazoles exist in a tautomeric equilibrium.[1][2] For 3-iodo-indazoles in solution (DMSO/MeOH), the 1H-tautomer is thermodynamically dominant (


).
  • 1H-Indazole: Proton on N1.[1][2][3][4]

  • 2H-Indazole: Proton on N2 (Quinoid-like character).[1]

Validation: In the 1H-tautomer, the NH proton is spatially close to H7 . A NOESY experiment showing a cross-peak between the broad NH singlet (~13.5 ppm) and the H7 doublet (~7.5 ppm) definitively assigns the 1H-tautomer . If the molecule were the 2H-tautomer, the NH would be distant from the benzene ring protons and closer to the Iodine (no NOE to H7).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21894739, 5-Iodo-1H-indazole. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from [Link]

  • Luo, Y., et al. (2021).[5] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to 3-Iodo-5-isobutoxy-1H-indazole, a key heterocyclic scaffold with significant potential in medicinal chemistry. The indazole nucleus is a prominent feature in numerous pharmacologically active compounds, and the specific substitution pattern of the target molecule makes it an attractive building block for the development of novel therapeutics.[1][2] This document, intended for an audience of experienced chemists, details a multi-step synthesis commencing from readily available starting materials. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The synthesis is broken down into three main stages: the construction of the 5-hydroxy-1H-indazole core, subsequent O-alkylation to introduce the isobutoxy moiety, and finally, regioselective iodination at the C3 position.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[4] The inherent stability of the 1H-indazole tautomer over the 2H-form is a key feature of its chemistry.[4] A multitude of indazole derivatives have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. The strategic functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The target molecule, 3-Iodo-5-isobutoxy-1H-indazole, incorporates two key functionalities: an isobutoxy group at the 5-position, which can enhance lipophilicity and modulate solubility, and an iodine atom at the 3-position, which serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions.

Overall Synthetic Strategy

The synthesis of 3-Iodo-5-isobutoxy-1H-indazole is designed as a three-stage process, ensuring a logical and efficient workflow. The strategy prioritizes the use of commercially available starting materials and robust, well-established chemical transformations to maximize reproducibility and scalability.

Synthesis_Workflow Start Starting Material (4-Methoxy-2-methylaniline) Step1 Stage 1: Indazole Ring Formation Start->Step1 Intermediate1 Intermediate 1 (5-Methoxy-1H-indazole) Step1->Intermediate1 Step2 Stage 2: Demethylation & O-Alkylation Intermediate1->Step2 Intermediate2 Intermediate 2 (5-Isobutoxy-1H-indazole) Step2->Intermediate2 Step3 Stage 3: C3-Iodination Intermediate2->Step3 FinalProduct Final Product (3-Iodo-5-isobutoxy-1H-indazole) Step3->FinalProduct

Figure 1: Overall workflow for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.

Stage 1: Construction of the 5-Methoxy-1H-indazole Core

The initial stage focuses on the formation of the indazole ring system from a suitable aniline precursor. The choice of 4-methoxy-2-methylaniline as the starting material is strategic, as the methoxy group can be readily converted to the desired isobutoxy group in a later step.

Reaction Pathway: Stage 1

Stage1_Pathway cluster_stage1 Stage 1: Indazole Ring Formation Aniline 4-Methoxy-2-methylaniline C8H11NO Diazonium Diazonium Salt C8H10N2O+ Aniline->Diazonium  NaNO2, HCl (Diazotization) Indazole 5-Methoxy-1H-indazole C8H8N2O Diazonium->Indazole  Intramolecular Cyclization

Figure 2: Reaction pathway for the synthesis of 5-Methoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization and Work-up:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x ).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Insights and Rationale

The formation of the indazole ring from o-alkylanilines via diazotization is a classic and reliable method.[3] The reaction proceeds through the formation of an aryl diazonium salt intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the aromatic ring onto the diazonium group, followed by deprotonation to afford the stable aromatic indazole ring system. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Stage 2: Introduction of the Isobutoxy Group

This stage involves the conversion of the methoxy group at the 5-position to the target isobutoxy group. This is achieved through a two-step process: demethylation to the corresponding 5-hydroxy-1H-indazole, followed by Williamson ether synthesis.

Reaction Pathway: Stage 2

Stage2_Pathway cluster_stage2 Stage 2: O-Alkylation MethoxyIndazole 5-Methoxy-1H-indazole C8H8N2O HydroxyIndazole 5-Hydroxy-1H-indazole C7H6N2O MethoxyIndazole->HydroxyIndazole  BBr3 or HBr (Demethylation) IsobutoxyIndazole 5-Isobutoxy-1H-indazole C11H14N2O HydroxyIndazole->IsobutoxyIndazole  Isobutyl bromide, Base (Williamson Ether Synthesis)

Figure 3: Reaction pathway for the synthesis of 5-Isobutoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Isobutoxy-1H-indazole
  • Demethylation of 5-Methoxy-1H-indazole:

    • Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane.

    • Cool the solution to 0 °C and slowly add boron tribromide (1.2 eq) or hydrobromic acid.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with methanol and then water.

    • Neutralize the mixture and extract the product with an appropriate organic solvent.

    • Dry the organic layer and concentrate to yield 5-hydroxy-1H-indazole.

  • O-Alkylation with Isobutyl Bromide:

    • To a solution of 5-hydroxy-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate or sodium hydride (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add isobutyl bromide (1.2 eq) and heat the reaction to 60-80 °C.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Mechanistic Insights and Rationale

The demethylation of aryl methyl ethers is a standard transformation, with reagents like boron tribromide being particularly effective. The subsequent Williamson ether synthesis is a robust method for forming ethers.[5][6] The choice of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide intermediate and isobutyl bromide. The use of a suitable base is crucial to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

Stage 3: Regioselective Iodination at the C3 Position

The final stage of the synthesis is the introduction of the iodine atom at the 3-position of the indazole ring. This is achieved through electrophilic iodination under basic conditions.

Reaction Pathway: Stage 3

Stage3_Pathway cluster_stage3 Stage 3: C3-Iodination IsobutoxyIndazole 5-Isobutoxy-1H-indazole C11H14N2O IodoIndazole 3-Iodo-5-isobutoxy-1H-indazole C11H13IN2O IsobutoxyIndazole->IodoIndazole  I2, Base (e.g., KOH) (Electrophilic Iodination)

Figure 4: Reaction pathway for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.

Experimental Protocol: Synthesis of 3-Iodo-5-isobutoxy-1H-indazole
  • Iodination Reaction:

    • Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in a polar solvent such as DMF or dioxane.

    • Add a base, such as potassium hydroxide or potassium carbonate (2.0 eq).

    • To this mixture, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and decolorize with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x ).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 3-Iodo-5-isobutoxy-1H-indazole.

Mechanistic Insights and Rationale

The C3 position of the 1H-indazole ring is susceptible to electrophilic attack. The presence of a base is crucial as it deprotonates the indazole at the N1 position, increasing the electron density of the heterocyclic ring and facilitating the electrophilic substitution by iodine. The reaction is generally regioselective for the C3 position.

Data Summary and Characterization

The successful synthesis of 3-Iodo-5-isobutoxy-1H-indazole and its intermediates should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight Expected Analytical Data
5-Methoxy-1H-indazoleC8H8N2O148.16 g/mol ¹H NMR, ¹³C NMR, MS
5-Hydroxy-1H-indazoleC7H6N2O134.14 g/mol ¹H NMR, ¹³C NMR, MS
5-Isobutoxy-1H-indazoleC11H14N2O190.24 g/mol ¹H NMR, ¹³C NMR, MS
3-Iodo-5-isobutoxy-1H-indazoleC11H13IN2O316.14 g/mol ¹H NMR, ¹³C NMR, MS, Elemental Analysis

Conclusion

This technical guide outlines a comprehensive and practical synthetic route for the preparation of 3-Iodo-5-isobutoxy-1H-indazole. By providing detailed experimental protocols, mechanistic explanations, and a clear strategic workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described synthesis is designed to be robust and scalable, facilitating the production of this important building block for further derivatization and biological evaluation.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 2016 , 81(15), 6573-6579. (URL: [Link])

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 2010 , 12(20), 4576-4579. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2022 , 13(8), 883-903. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020 , (i), 100-149. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021 , 17, 1938-1949. (URL: [Link])

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 2018 , 23(3), 699. (URL: [Link])

  • A general electrochemical strategy for the Sandmeyer reaction. Green Chemistry, 2019 , 21(13), 3491-3495. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021 , 26(3), 565. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024 , 20, 1940-1954. (URL: [Link])

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Organic Process Research & Development, 2021 , 25(8), 1886-1894. (URL: [Link])

  • A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. ResearchGate. (URL: [Link])

Sources

3-Iodo-5-isobutoxy-1H-indazole starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-iodo-5-isobutoxy-1H-indazole, a key building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for further functionalization, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document details the strategic selection of starting materials, step-by-step synthetic protocols, and the underlying chemical principles. It is designed to equip researchers with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are considered bioisosteres of indoles.[2] Their unique structural and electronic properties have led to their incorporation into a wide array of FDA-approved drugs, including the antiemetic Granisetron, the anticancer agent Axitinib, and the PARP inhibitor Niraparib.[1] The indazole nucleus is a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. The 3-iodo-5-isobutoxy-1H-indazole is of particular interest due to the presence of two key functionalities: the isobutoxy group at the 5-position, which can enhance lipophilicity and modulate binding to biological targets, and the iodo group at the 3-position, which serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of 3-iodo-5-isobutoxy-1H-indazole reveals two primary synthetic strategies, each with its own set of advantages and challenges regarding starting material availability and reaction efficiency.

G cluster_A Strategy A: Late-Stage Iodination cluster_B Strategy B: Indazole Ring Formation Target 3-Iodo-5-isobutoxy-1H-indazole Iodination C-H Iodination Target->Iodination Disconnect C-I bond RingFormation Indazole Ring Synthesis Target->RingFormation Disconnect N-N and C-N bonds Intermediate_A 5-Isobutoxy-1H-indazole Iodination->Intermediate_A Intermediate_B Substituted Phenylhydrazine or other acyclic precursor RingFormation->Intermediate_B

Caption: Retrosynthetic analysis of 3-iodo-5-isobutoxy-1H-indazole.

  • Strategy A (Late-Stage Iodination): This approach involves the synthesis of the 5-isobutoxy-1H-indazole core first, followed by a regioselective iodination at the C3 position. This is often the more convergent and widely applicable strategy.

  • Strategy B (Convergent Ring Synthesis): This strategy focuses on constructing the indazole ring from acyclic precursors that already contain the necessary substituents or can be easily converted to them.

This guide will primarily focus on Strategy A, as it offers a more modular and generally higher-yielding approach based on available literature.

Synthesis of the Key Intermediate: 5-Isobutoxy-1H-indazole

The synthesis of 5-isobutoxy-1H-indazole can be achieved through a multi-step sequence starting from readily available materials. A common and effective method is the Jacobsen-modified Sugasawa reaction or similar indazole syntheses starting from an appropriately substituted aniline.

Starting Materials and Initial Steps

A logical starting point is the etherification of 4-aminophenol with isobutyl bromide to yield 4-isobutoxyaniline. This is a standard Williamson ether synthesis.

G Start1 4-Aminophenol Product1 4-Isobutoxyaniline Start1->Product1 Start2 Isobutyl bromide Start2->Product1 Reagent1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Reagent1->Product1

Caption: Synthesis of 4-isobutoxyaniline.

Formation of the Indazole Ring

With 4-isobutoxyaniline in hand, the next step is the formation of the indazole ring. A robust method for this transformation is the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. To achieve this, we first need to introduce a suitable group at the ortho position to the amine. A common approach is formylation followed by reduction, or direct methylation. A more direct route involves the reaction of an o-toluidine derivative. An alternative and often efficient method is the Davis-Beirut reaction, which involves the diazotization of an N-acetylated o-toluidine derivative.[4]

Let's consider a plausible synthetic sequence starting from 4-isobutoxyaniline, which would first require introduction of a methyl group ortho to the amine. A more direct, albeit potentially more challenging starting material would be 4-isobutoxy-2-methylaniline. Assuming this intermediate is accessible, the subsequent steps would be as follows:

  • Acetylation: Protection of the amino group with acetic anhydride.

  • Diazotization and Cyclization: Treatment of the N-acetylated precursor with sodium nitrite in an acidic medium to form the indazole ring.[4]

G cluster_workflow Workflow for 5-Isobutoxy-1H-indazole Synthesis Start 4-Isobutoxy-2-methylaniline Step1 Acetylation (Acetic anhydride) Start->Step1 Intermediate N-(4-isobutoxy-2-methylphenyl)acetamide Step1->Intermediate Step2 Diazotization/Cyclization (NaNO2, Acid) Intermediate->Step2 Product 5-Isobutoxy-1H-indazole Step2->Product

Caption: Synthetic workflow for 5-isobutoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Isobutoxy-1H-indazole (Illustrative)

This protocol is based on established methods for indazole synthesis, such as the Davis-Beirut reaction.[4]

  • Acetylation of 4-isobutoxy-2-methylaniline:

    • To a stirred solution of 4-isobutoxy-2-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash with water and dry to obtain N-(4-isobutoxy-2-methylphenyl)acetamide.

  • Diazotization and Cyclization:

    • Dissolve the N-(4-isobutoxy-2-methylphenyl)acetamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-isobutoxy-1H-indazole.

Regioselective Iodination of 5-Isobutoxy-1H-indazole

The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution. This allows for a highly regioselective iodination.

Mechanism and Rationale

The iodination of indazoles typically proceeds via an electrophilic aromatic substitution mechanism. The reaction is often carried out under basic conditions (e.g., using KOH or K2CO3) to deprotonate the indazole at the N1 position, forming the indazolide anion. This anion is highly activated towards electrophilic attack at the C3 position. The electrophilic iodine species (I+) is generated from molecular iodine (I2) or other iodinating agents.

Reagents and Conditions

A variety of iodinating agents and conditions have been reported for the C3-iodination of indazoles. The choice of reagents can influence the reaction rate and yield.

Iodinating AgentBaseSolventTemperatureTypical YieldReference
I₂KOHDMF or DioxaneRoom Temp. to 80 °CGood to Excellent
I₂K₂CO₃DMFRoom Temp.Good
IClLi₂CO₃CH₂Cl₂Room Temp.Good[5]
NIS-AcetonitrileRefluxModerate to GoodN/A

Table 1: Common conditions for the C3-iodination of indazoles.

The use of molecular iodine with a base like potassium hydroxide in a polar aprotic solvent such as DMF is a robust and commonly employed method.

Experimental Protocol: Synthesis of 3-Iodo-5-isobutoxy-1H-indazole
  • Reaction Setup:

    • To a solution of 5-isobutoxy-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (KOH, 2.0-3.0 eq) and stir until the base is dissolved.

    • Cool the mixture to 0 °C in an ice bath.

  • Iodination:

    • Add a solution of iodine (I₂, 1.1-1.5 eq) in DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

    • Add water to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water.

    • Dry the crude product under vacuum.

    • Purify the solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 3-iodo-5-isobutoxy-1H-indazole.

G cluster_workflow Final Iodination Step Start 5-Isobutoxy-1H-indazole Step1 Iodination (I₂, KOH, DMF) Start->Step1 Product 3-Iodo-5-isobutoxy-1H-indazole Step1->Product

Caption: The final iodination step to yield the target molecule.

Alternative Synthetic Approaches

While the late-stage iodination of a pre-formed indazole is a reliable method, other synthetic strategies exist for constructing the 3-iodo-indazole core.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of arynes with diazo compounds is a powerful method for synthesizing substituted indazoles.[6][7][8] In this context, an aryne generated from a suitable 4-isobutoxy-substituted benzene derivative could react with an iodinated diazo species. However, the preparation and handling of unstable diazo compounds can be challenging.[7]

Cyclization of o-Haloarylhydrazones

Intramolecular amination of ortho-haloarylhydrazones can also yield the indazole core.[1] This would involve the synthesis of a precursor such as a 2-halo-5-isobutoxy-substituted aldehyde or ketone, followed by condensation with hydrazine and subsequent cyclization.

Conclusion

The synthesis of 3-iodo-5-isobutoxy-1H-indazole is most effectively achieved through a convergent strategy involving the initial preparation of 5-isobutoxy-1H-indazole, followed by a regioselective iodination at the C3 position. The key starting materials for this route are readily accessible, and the individual synthetic steps are based on well-established and high-yielding chemical transformations. This technical guide provides a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. The provided protocols, with appropriate optimization for specific laboratory conditions, should enable the efficient and reliable synthesis of the target compound.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. Available at: [Link]

  • Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591–1597. Available at: [Link]

  • Rao, T. K., & Chanda, K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 629-647. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from 1H-indazole-3-carboxylic acid. Tetrahedron Letters, 49(4), 8735-8738. Available at: [Link]

  • University of New Orleans. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Available at: [Link]

  • Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3348-3351. Available at: [Link]

  • Ishizaki, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • O'Connor, C. J., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 283–294. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(4), 2359-2380. Available at: [Link]

  • Abbiati, G., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Synthesis, 46(24), 3354-3362. Available at: [Link]

  • Da Settimo, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 368-372. Available at: [Link]

  • Gaikwad, D. D., et al. (2010). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan Journal of Chemistry, 3(3), 478-482. Available at: [Link]

  • PubChem. (n.d.). 5-Iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for synthesis of 3-aryl and 3-heteroaryl and aromatic substituted-1H-indazole. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part ii), 100-141. Available at: [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available at: [Link]

  • Kamal, A., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry, 48B, 546-548. Available at: [Link]

Sources

Technical Guide: Synthesis of 5-Isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-isobutoxy-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., Axitinib analogs) and 5-HT receptor modulation.

The core synthetic challenge lies in the ambident nucleophilicity of the indazole core. Direct alkylation of 5-hydroxyindazole risks competitive


-alkylation (at N1 or N2) versus the desired 

-alkylation. This guide presents two high-fidelity routes: a Regioselective Protection Strategy (recommended for scalability) and a De Novo Cyclization Strategy (recommended for absolute regiochemical certainty).

Part 1: Strategic Overview & Retrosynthesis

The Regioselectivity Challenge

The 5-hydroxyindazole scaffold contains three nucleophilic sites: the Oxygen (C5-OH), Nitrogen-1 (N1-H), and Nitrogen-2 (N2).

  • Acidity Profile: Phenolic OH (

    
    ) vs. Indazole NH (
    
    
    
    ).
  • Risk: Under basic conditions required for Williamson ether synthesis, the indazole nitrogen is often deprotonated or sufficiently nucleophilic to compete with the phenoxide, leading to a mixture of 5-isobutoxy-1H-indazole (Target), 1-isobutyl-5-hydroxyindazole, and 1-isobutyl-5-isobutoxyindazole (dialkylated impurity).

Retrosynthetic Logic

To ensure high purity and yield, we employ strategies that either "mask" the nitrogen or build the ring after the ether linkage is established.

Retrosynthesis Target 5-isobutoxy-1H-indazole (Target) Precursor1 1-Boc-5-hydroxyindazole (Masked Nitrogen) Target->Precursor1 Deprotection Precursor2 2-Fluoro-5-isobutoxybenzaldehyde (Ring Precursor) Target->Precursor2 Hydrazine Cyclization Start1 5-Hydroxyindazole Precursor1->Start1 N-Protection (Boc2O) Start2 2-Fluoro-5-hydroxybenzaldehyde Precursor2->Start2 O-Alkylation

Figure 1: Retrosynthetic disconnection showing the Protection Route (Blue) and Cyclization Route (Red).

Part 2: Route A — The Protection-Alkylation Protocol (Recommended)

This route is preferred for laboratory-scale synthesis starting from commercially available 5-hydroxyindazole. By protecting the N1 position with a tert-butoxycarbonyl (Boc) group, we eliminate N-alkylation side reactions.

Workflow Diagram

RouteA Step1 Step 1: N-Protection 5-Hydroxyindazole + Boc2O (THF, DMAP) Step2 Step 2: O-Alkylation 1-Boc-5-hydroxyindazole + iBuBr (DMF, K2CO3) Step1->Step2 Step3 Step 3: Deprotection Acid Hydrolysis (TFA/DCM or HCl/MeOH) Step2->Step3

Detailed Protocol
Step 1: N-Protection (Synthesis of 1-Boc-5-hydroxyindazole)
  • Reagents: 5-Hydroxyindazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), DMAP (0.1 equiv), Triethylamine (1.2 equiv), THF (anhydrous).
    
  • Procedure:

    • Dissolve 5-hydroxyindazole in anhydrous THF (0.2 M) under N

      
      .
      
    • Add triethylamine and DMAP. Cool to 0°C.[1][2]

    • Add Boc

      
      O (dissolved in minimal THF) dropwise.
      
    • Warm to RT and stir for 3–4 hours. Monitor by TLC (the product is less polar than the starting material).

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Note: The Boc group predominantly attaches to N1 due to steric and electronic factors, but N2 isomers may form. Both protect the nitrogen from alkylation, so separation is not strictly necessary if the N2 isomer is minor.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: 1-Boc-5-hydroxyindazole (1.0 equiv), Isobutyl bromide (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv), DMF (anhydrous).
  • Procedure:

    • Dissolve the N-protected intermediate in DMF (0.3 M).

    • Add K

      
      CO
      
      
      
      (powdered, dry). Stir for 15 min.
    • Add isobutyl bromide dropwise.

    • Heat to 60°C for 6–12 hours. Caution: Do not overheat, as thermal Boc deprotection can occur >80°C.

    • Workup: Dilute with water (precipitating the product) or extract with Et

      
      O (to remove DMF).
      
Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the alkylated intermediate in DCM.

    • Add TFA slowly at 0°C. Stir at RT for 1–2 hours.

    • Workup: Neutralize carefully with sat. NaHCO

      
       (indazoles are amphoteric but stable in mild base). Extract with EtOAc.
      
    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc).

Part 3: Route B — De Novo Cyclization (High Fidelity)

This route constructs the pyrazole ring after placing the isobutoxy group, guaranteeing that the oxygen is at position 5 and the nitrogen is unsubstituted.

Reaction Scheme


Detailed Protocol
Step 1: Preparation of 2-Fluoro-5-isobutoxybenzaldehyde
  • Rationale: The fluorine atom at the ortho position is activated for Nucleophilic Aromatic Substitution (S

    
    Ar) by the aldehyde group.
    
  • Protocol:

    • Combine 2-fluoro-5-hydroxybenzaldehyde (1.0 equiv) and K

      
      CO
      
      
      
      (1.5 equiv) in Acetone or DMF.
    • Add isobutyl bromide (1.2 equiv) and catalytic KI (0.1 equiv) to accelerate the reaction.

    • Reflux (Acetone) or heat to 70°C (DMF) overnight.

    • Filter inorganic salts, concentrate, and purify the aldehyde oil.

Step 2: Hydrazine Cyclization
  • Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, which then undergoes intramolecular S

    
    Ar displacement of the fluoride to close the ring.
    
  • Reagents: Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O, 5.0 equiv), Ethanol or THF.
  • Procedure:

    • Dissolve the aldehyde from Step 1 in Ethanol (0.5 M).

    • Add hydrazine hydrate (excess is used to drive kinetics and prevent dimer formation).

    • Heat to reflux for 4–6 hours.

    • Observation: The reaction mixture often turns from yellow (hydrazone) to colorless/pale precipitate (indazole).

    • Workup: Cool to RT. Pour into ice water. The product, 5-isobutoxy-1H-indazole , usually precipitates as a solid. Filter, wash with water, and dry.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) Indazole CH:

8.0 ppm (s, 1H, H-3). Aromatic:

7.5 (d, H-7), 7.1 (d, H-4), 7.0 (dd, H-6). NH:

12.8–13.0 ppm (broad s). Isobutoxy:

3.8 (d, 2H, O-CH2), 2.0 (m, 1H, CH), 1.0 (d, 6H, CH3).
MS (ESI+) [M+H]+ = 191.12
Appearance White to off-white crystalline solid.
Troubleshooting Table
IssueProbable CauseSolution
N-Alkylation (Route A) Boc group fell off or wasn't fully attached.Ensure Step 1 is complete by TLC. Avoid heating Step 2 >70°C. Use Route B.
Low Yield (Route A) Steric hindrance of isobutyl bromide.Add catalytic Potassium Iodide (Finkelstein condition) in Step 2.
Incomplete Cyclization (Route B) Fluoride displacement is slow.Ensure temperature is at reflux. If using THF, switch to Ethanol or n-Butanol for higher temp.
Oily Product Residual solvent or impurities.Triturate with cold hexanes or recrystallize from EtOH/H2O.

Part 5: References

  • Indazole Scaffold in Medicinal Chemistry:

    • Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 2015. Link

  • Regioselective Alkylation:

    • Keating, J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951. Link

  • Cyclization Methodologies (Route B Basis):

    • Lier, F., et al. "Efficient Synthesis of 1H-Indazoles from 2-Fluorobenzaldehydes." Journal of Heterocyclic Chemistry, 2012.

  • Mitsunobu Reaction on Indazoles:

    • D.L.[3] Hughes. "The Mitsunobu Reaction."[1][3][4][5][6] Organic Reactions, 1992.[3] Link

Sources

An In-Depth Technical Guide to the Regioselective Iodination of 5-Isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective iodination of 5-isobutoxy-1H-indazole, a key intermediate in the development of pharmacologically active molecules. The indazole nucleus is a prominent scaffold in medicinal chemistry, and its functionalization is of paramount importance. This document delves into the mechanistic underpinnings of electrophilic iodination at the C3 position, a consequence of the electronic properties of the indazole ring system. Two primary, field-proven protocols are presented in detail: the use of molecular iodine with a base and the application of N-iodosuccinimide (NIS). The guide offers insights into experimental design, reaction optimization, and potential challenges, ensuring a robust and reproducible synthetic outcome.

Introduction: The Strategic Importance of 3-Iodo-5-isobutoxy-1H-indazole

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. The introduction of an iodine atom at the C3 position of the indazole ring transforms the molecule into a versatile synthetic intermediate. This "handle" is primed for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. This capability is instrumental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. The 5-isobutoxy substituent, an electron-donating group, not only influences the electronic properties of the indazole core but also enhances the lipophilicity, a critical parameter for modulating the pharmacokinetic profile of a drug candidate.

Mechanistic Rationale: The Predominance of C3-Iodination

The regioselectivity of electrophilic substitution on the 1H-indazole ring is a well-established phenomenon, driven by the inherent electronic distribution within the bicyclic system. The pyrazole ring, being electron-rich, is more susceptible to electrophilic attack than the benzene ring. Within the pyrazole moiety, the C3 position is the most nucleophilic and sterically accessible site for electrophiles.

The electron-donating nature of the 5-isobutoxy group further enhances the electron density of the benzene ring. However, the directing effect of the pyrazole nitrogen atoms overwhelmingly favors substitution at C3. Computational studies and experimental evidence consistently show that the highest occupied molecular orbital (HOMO) has a significant coefficient at the C3 carbon, making it the preferred site of electrophilic attack.

**

Biological activity of substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Executive Summary: The Indazole Advantage

The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its bioisosteric relationship with the purine and indole rings. Its utility stems from a unique electronic profile: a 10-pi electron aromatic system containing two nitrogen atoms that function as a versatile hydrogen bond donor/acceptor motif.

For the drug discovery scientist, the indazole offers two critical advantages:

  • Kinase Hinge Binding: The N1-H and N2 lone pair mimic the adenine ring of ATP, allowing high-affinity interactions with the hinge region of protein kinases.

  • Tautomeric Versatility: The equilibrium between 1H- and 2H-indazole forms allows for diverse substitution patterns (N1-alkylation vs. N2-alkylation) that dramatically alter pharmacological selectivity.

Structural Dynamics & Pharmacophore Logic

The biological activity of substituted indazoles is governed by the specific decoration of the bicyclic core.

Tautomerism and Binding Modes

In solution, unsubstituted indazole exists primarily in the 1H-tautomer form. However, biological targets often select for specific tautomers or stabilized alkylated forms.

  • 1H-Indazoles: Typically function as H-bond donors at N1 and acceptors at N2. This motif is critical for Type I kinase inhibitors (e.g., Axitinib ).

  • 2H-Indazoles: Less common in nature but synthetic N2-substituted derivatives often yield unique patent space and selectivity profiles, particularly in GPCR ligands.

Quantitative SAR Summary

The following table summarizes how substitution patterns drive biological activity across major therapeutic classes.

Drug / CompoundIndazole SubstitutionPrimary TargetMechanism of ActionTherapeutic Indication
Axitinib 1H-indazole (C3-vinyl)VEGFR1/2/3ATP-competitive Kinase InhibitionRenal Cell Carcinoma
Pazopanib 2H-indazole (N2-methyl)VEGFR, PDGFR, c-KitMulti-Kinase InhibitionRenal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib 1H-indazole (C3-amino)TRKA/B/C, ROS1, ALKATP-competitive Kinase InhibitionNTRK+ Solid Tumors
Granisetron 1H-indazole (N1-methyl)5-HT3 ReceptorOrthosteric AntagonismChemotherapy-Induced Nausea
Lonidamine 1H-indazole (C3-carboxylic acid)Hexokinase IIInhibition of Aerobic GlycolysisSolid Tumors (Investigational)

Therapeutic Area 1: Oncology (Kinase Inhibition)

The most prolific application of the indazole scaffold is in oncology. The core structure serves as an ATP-mimetic anchor.

Mechanism: The "Hinge Binder"

In the ATP-binding pocket of kinases, the indazole ring typically orients to form a bidentate hydrogen bond network with the kinase hinge region.

  • N1-H: Donors a hydrogen to the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

  • N2: Accepts a hydrogen from the backbone amide nitrogen.

Case Study: Entrectinib Entrectinib utilizes a 3-aminoindazole core.[1][2] The C3-amino group provides an additional H-bond donor, increasing affinity for the TRK kinase family. The bulky benzyl group at C5 occupies the hydrophobic back-pocket, ensuring selectivity against other kinases.

Visualization: Kinase Interaction Logic

IndazoleKinaseBinding Indazole Indazole Scaffold Hinge Kinase Hinge Region Indazole->Hinge H-Bond (N1-H -> C=O) Pocket Hydrophobic Back Pocket Indazole->Pocket C5/C6 Substitution (Selectivity) Solvent Solvent Front Indazole->Solvent C3 Substitution (Solubility/Potency) Hinge->Indazole H-Bond (N-H -> N2)

Figure 1: Schematic of the bidentate hydrogen bonding interaction between the indazole core and the kinase hinge region.

Therapeutic Area 2: Neuroscience & Metabolism[3]

Beyond kinases, substituted indazoles show potent activity in modulating G-protein coupled receptors (GPCRs) and metabolic enzymes.

5-HT3 Receptor Antagonism (Granisetron)

Granisetron features an N1-methylated indazole linked to a bicyclic amine. The indazole moiety mimics the indole of serotonin (5-HT) but lacks the hydroxyl group required for agonism, resulting in potent antagonism. This prevents serotonin-mediated emesis signaling in the vagus nerve.

Metabolic Reprogramming (Lonidamine)

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) operates via a unique mechanism:

  • Inhibition of Hexokinase II: It prevents the phosphorylation of glucose, halting glycolysis (Warburg effect).

  • Mitochondrial Disruption: It lowers the mitochondrial membrane potential, inducing apoptosis in tumor cells that rely heavily on aerobic glycolysis.

Experimental Protocols

To validate the biological activity of novel indazole derivatives, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To determine the IC50 of an indazole derivative against a specific kinase target (e.g., VEGFR2) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor 647-labeled Kinase Tracer (Acceptor).

  • GST-tagged Recombinant Kinase (Target).

Workflow:

  • Preparation: Dilute the test indazole compound in 100% DMSO to 100x the final desired concentration. Perform a 10-point serial dilution (1:3).

  • Reaction Assembly: In a 384-well low-volume white plate:

    • Add 5 µL of Kinase + Antibody mixture.

    • Add 100 nL of compound (acoustic dispensing or pin transfer).

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Add 5 µL of Tracer (at Kd concentration).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Self-Validation Step: Include Staurosporine as a reference control. The Z-factor of the assay must be > 0.5 for the data to be considered valid.

Protocol B: Cellular ATP Depletion Assay (Metabolic Inhibition)

Purpose: To assess the Lonidamine-like activity of indazole-3-carboxylic acid derivatives.

  • Seeding: Plate A549 lung carcinoma cells (2,000 cells/well) in 96-well opaque plates. Allow attachment overnight.

  • Treatment: Treat cells with the test compound (0.1 µM – 100 µM) for 24 hours. Include Lonidamine (100 µM) as a positive control.

  • Lysis & Detection: Add CellTiter-Glo® (Promega) reagent equal to the volume of cell culture medium.

  • Incubation: Shake for 2 minutes (lysis); incubate 10 minutes (signal stabilization).

  • Readout: Measure luminescence. Reduced luminescence indicates ATP depletion (glycolytic inhibition) or cell death.

Visualization of Experimental Workflow

TRFRET_Workflow Step1 1. Compound Dilution (DMSO Serial Dilution) Step2 2. Protein Addition (Kinase + Eu-Ab) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Step4 4. Tracer Addition (Alexa647-Tracer) Step3->Step4 Step5 5. Equilibration (60 min @ RT) Step4->Step5 Step6 6. Data Acquisition (Ex 340 / Em 615, 665) Step5->Step6

Figure 2: Step-by-step workflow for the Time-Resolved FRET kinase binding assay.

References

  • Indazole Derivatives as Kinase Inhibitors Title: Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Source: Molecules / PMC (2023) URL:[Link]

  • Entrectinib Discovery & Binding Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor.[1][2] Source: Journal of Medicinal Chemistry (2016) URL:[Link]

  • Lonidamine Mechanism Title: Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies.[3] Source: Cancer Research / PubMed (1995) URL:[Link]

  • FDA Approved Indazole Drugs Title: FDA Approved Drugs containing Indazole Scaffold.[4][5][6][7][8] Source: DrugBank Online URL:[Link]

  • Axitinib Pharmacology Title: Axitinib: A Review in Advanced Renal Cell Carcinoma. Source: Targeted Oncology (2013) URL:[Link]

Sources

3-Iodo-5-isobutoxy-1H-indazole literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-isobutoxy-1H-indazole is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, VEGFR, and MK2 pathways) and receptor modulators. As a 3-halogenated indazole, it serves as a critical "linchpin" intermediate, allowing for orthogonal functionalization: the C3-iodine atom provides a reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or carbonylation, while the 5-isobutoxy group imparts specific lipophilic and steric properties essential for occupying hydrophobic binding pockets in protein targets.

This guide details the optimized synthesis, physicochemical characterization, and downstream applications of this scaffold, emphasizing high-purity isolation and scalable protocols.

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name 3-Iodo-5-(2-methylpropoxy)-1H-indazole
Molecular Formula C₁₁H₁₃IN₂O
Molecular Weight 316.14 g/mol
Core Scaffold 1H-Indazole
Key Functionalities C3-Iodide (Electrophile), O5-Isobutyl ether (Lipophilic donor)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Appearance Off-white to pale yellow solid
Stability Light sensitive (due to C-I bond); Store at 2-8°C under inert atmosphere

Synthesis Protocol

The synthesis of 3-iodo-5-isobutoxy-1H-indazole is most efficiently achieved via a two-stage convergent protocol starting from commercially available 5-hydroxyindazole. This route avoids the regioselectivity issues associated with de novo ring formation.

Stage 1: O-Alkylation (Williamson Ether Synthesis)

The first step introduces the isobutoxy side chain. Direct alkylation of the phenolic oxygen is preferred over N-alkylation by exploiting the acidity difference (Phenol pKa ~10 vs Indazole NH pKa ~14) and using mild bases.

  • Reagents: 5-Hydroxyindazole, 1-Bromo-2-methylpropane (Isobutyl bromide), Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism:

    
     nucleophilic substitution.
    

Protocol:

  • Dissolve 5-hydroxyindazole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide.
    
  • Dropwise add isobutyl bromide (1.2 eq).

  • Heat the reaction mixture to 60-80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Quench with water (precipitate formation). Filter the solid or extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

  • Product: 5-Isobutoxy-1H-indazole.

Stage 2: C3-Regioselective Iodination

The electron-donating alkoxy group at position 5 activates the indazole ring, making the C3 position highly nucleophilic. Electrophilic halogenation proceeds rapidly with high regioselectivity.

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH), DMF (or Dioxane).
    
  • Alternative: N-Iodosuccinimide (NIS) in Acetonitrile (

    
    ).
    

Protocol (Iodine/KOH Method):

  • Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in DMF.

  • Add KOH pellets (3.0 eq) followed by portion-wise addition of Iodine (

    
    , 1.1 eq).
    
  • Stir at Room Temperature for 1-3 hours. The reaction is usually exothermic.

  • Quench: Pour into 10% Sodium Thiosulfate (

    
    ) solution to reduce excess iodine (color change from dark brown to yellow/white).
    
  • Isolation: The product usually precipitates. Filter and wash with water.

  • Drying: Vacuum dry at 40°C.

Synthesis Workflow Diagram

Synthesispathway Start 5-Hydroxyindazole (Starting Material) Step1 Step 1: O-Alkylation (Isobutyl bromide, K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: 5-Isobutoxy-1H-indazole Step1->Inter Step2 Step 2: C3-Iodination (I2, KOH, DMF, RT) Inter->Step2 Final Target: 3-Iodo-5-isobutoxy-1H-indazole Step2->Final

Figure 1: Convergent synthesis pathway for 3-Iodo-5-isobutoxy-1H-indazole via sequential alkylation and iodination.

Applications in Drug Discovery

The 3-iodo-5-isobutoxy-1H-indazole scaffold is a versatile intermediate. The iodine atom is a "handle" for installing complex heterocycles, while the isobutoxy group modulates ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura Coupling: Reaction with aryl-boronic acids introduces aromatic systems at C3. This is the primary route for synthesizing kinase inhibitors where the indazole acts as the hinge-binding motif.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynylindazoles, useful for rigidifying the molecular structure.

Carbonylation & Amidation
  • Heck Carbonylation: The C3-Iodo group can be converted to an ester or amide (Indazole-3-carboxamide) under CO atmosphere with Pd catalysis. This motif is prevalent in cannabinoid receptor agonists and specific ion channel blockers.

SAR Logic (Structure-Activity Relationship)

The 5-isobutoxy group specifically targets hydrophobic pockets (e.g., the "gatekeeper" region in kinases). Compared to a methoxy group, the isobutoxy tail provides:

  • Increased Lipophilicity (LogP): Enhances membrane permeability.

  • Steric Bulk: Improves selectivity by excluding smaller off-target enzymes.

Functionalization Logic Diagram

Applications Core 3-Iodo-5-isobutoxy-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) --> Biaryl Kinase Inhibitors Core->Suzuki Carbonyl Pd-Catalyzed Carbonylation (CO, ROH/RNH2) --> Indazole-3-Carboxamides Core->Carbonyl N_Alk N1-Alkylation (R-X, NaH) --> Soluble/Targeted Derivatives Core->N_Alk Target1 Target: JAK/VEGFR Inhibitors (Hydrophobic Pocket Binding) Suzuki->Target1 Target2 Target: Synthetic Receptors (CB1/CB2 Modulation) Carbonyl->Target2

Figure 2: Downstream functionalization pathways transforming the core scaffold into bioactive therapeutic candidates.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Indazole NH: Broad singlet at

      
       13.0–13.5 ppm.
      
    • C4-H: Doublet at

      
       ~6.9–7.0 ppm (shielded by alkoxy group).
      
    • C6-H: Doublet of doublets at

      
       ~7.1 ppm.
      
    • C7-H: Doublet at

      
       ~7.4 ppm.
      
    • Isobutoxy Chain:

      • 
        : Doublet at 
        
        
        
        ~3.8 ppm.
      • 
        : Multiplet at 
        
        
        
        ~2.0 ppm.
      • 
        : Doublet at 
        
        
        
        ~1.0 ppm (6H).
  • LC-MS:

    • ESI+:

      
       peak at m/z 317.
      
    • Isotope Pattern: No bromine/chlorine pattern; distinct iodine mass defect.

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive. Store in amber vials.

  • Alkylating Agents: Isobutyl bromide is an alkylating agent; use in a fume hood.

  • Indazoles: While generally stable, many derivatives are biologically active. Handle with standard PPE (gloves, goggles, lab coat) assuming unknown toxicity.

References

  • Vertex Pharmaceuticals Inc. (2013). Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases. WO2013117645A1. Retrieved from (Describes the use of 5-isobutoxy indazole derivatives in kinase inhibition).

  • Novartis AG. (2009). Heterocyclic compounds useful as MK2 inhibitors. WO2009010488A1. Retrieved from (Details synthesis of 5-alkoxy-3-substituted indazoles).

  • ChemSrc. (2024). 5-isobutoxy-1H-indazole (CAS 478829-22-0). Retrieved from (Commercial availability and physical properties).

  • Boccia, M. et al. (2012). Indazole-based derivatives as potent inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry. (General reference for 3-iodo-5-alkoxyindazole synthesis methodology).

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged pharmacophore, central to numerous therapeutic agents. The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in drug discovery and development.[1] This document provides a comprehensive technical guide for the Buchwald-Hartwig amination of 3-Iodo-5-isobutoxy-1H-indazole. We delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and provide expert insights into parameter selection and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel N-substituted indazole derivatives.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, traditional methods with a versatile and highly efficient palladium-catalyzed cross-coupling reaction.[2][3] Its significance lies in its broad substrate scope and functional group tolerance, enabling the facile construction of C-N bonds that are ubiquitous in pharmaceuticals and advanced materials.[4]

The reaction couples an aryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6] For the synthesis of 3-aminoindazole derivatives, this method is particularly valuable, providing direct access to a chemical space that is otherwise challenging to explore. The 3-Iodo-5-isobutoxy-1H-indazole substrate is an ideal candidate for this transformation due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.[7]

Mechanistic Considerations & Component Selection

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

The Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species which undergoes oxidative addition into the carbon-iodine bond of the indazole.[7] Following this, the amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation (Base) PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)(Aryl)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product ArylI 3-Iodo-Indazole ArylI->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Expert Rationale for Reagent Selection
ComponentRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source, while Palladium(II) acetate (Pd(OAc)₂) is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7] Using well-defined pre-catalysts can sometimes offer greater reproducibility.[9]
Ligand Xantphos, BINAP, BrettPhosThe choice of ligand is critical.[10] Bulky, electron-rich biaryl phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[4] For aryl iodides, bidentate ligands like Xantphos or BINAP are particularly effective as they can prevent the formation of inhibitory palladium iodide dimers.[2]
Base K₃PO₄, Cs₂CO₃, or NaOt-BuA strong, non-nucleophilic base is required to deprotonate the amine.[6] Sodium tert-butoxide (NaOt-Bu) promotes high reaction rates but can be incompatible with sensitive functional groups.[8] Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often the preferred choice for complex substrates.[8]
Solvent Toluene or DioxaneAnhydrous, degassed aprotic solvents are mandatory.[9] Toluene is often favored for reactions involving aryl iodides because the iodide salts formed during the reaction have poor solubility, which can help mitigate catalyst inhibition.[8][11]

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Optimization may be required for particularly challenging amine coupling partners.

Materials & Reagents
  • 3-Iodo-5-isobutoxy-1H-indazole (1.0 eq)

  • Amine (primary or secondary, 1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene (Sufficient for 0.1-0.2 M concentration)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Step-by-Step Experimental Workflow A 1. Reagent Preparation (Vessel, Stir Bar) B 2. Add Solids (Indazole, Base, Pd₂(dba)₃, Xantphos) A->B C 3. Inert Atmosphere (Evacuate & backfill with Argon 3x) B->C D 4. Add Liquids (Anhydrous Toluene, Amine) C->D E 5. Reaction (Heat to 80-110 °C, Monitor by TLC/LC-MS) D->E F 6. Work-up (Cool, Dilute, Filter through Celite) E->F G 7. Extraction & Drying (Aq. wash, Dry organic layer) F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: A visual guide to the experimental procedure.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Iodo-5-isobutoxy-1H-indazole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Establish Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. The reaction is sensitive to oxygen and moisture.[12]

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[13][14] Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-5-isobutoxy-1H-indazole derivative.[15]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert conditions; Poor solubility.Use a fresh bottle of palladium source/ligand. Ensure solvent is anhydrous and thoroughly degassed. Try a different solvent system (e.g., dioxane, THF/toluene mixture) to improve solubility.[7][9]
Dehalogenation of Starting Material Presence of water; Certain amines or bases can promote this side reaction.Ensure strictly anhydrous conditions. Consider a milder base (e.g., K₃PO₄) or lower reaction temperature.
Diarylation of Primary Amine High catalyst loading; High temperature; Amine is highly reactive.Reduce the catalyst loading. Lower the reaction temperature. Use a slight excess of the indazole starting material relative to the amine. Judicious ligand choice is key to preventing this.[16]
Inhibition by Iodide Iodide byproduct can form inactive Pd-dimers.Ensure the use of a bidentate ligand like Xantphos or BINAP.[2] Running the reaction in toluene can also help by precipitating the iodide salt.[11]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-substituted indazoles. By carefully selecting the catalyst system and maintaining rigorous anhydrous and anaerobic conditions, this protocol provides a reliable and high-yielding pathway to 3-amino-5-isobutoxy-1H-indazole derivatives. The insights and detailed procedures outlined in this guide are designed to empower researchers to successfully implement and adapt this powerful transformation for their specific drug discovery and development objectives.

References

  • Buchwald-Hartwig amination. Name-Reaction.com.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications - Organometallics.

  • (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate.

  • Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange.

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (NIH).

  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed.

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ChemRxiv.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications - The Journal of Organic Chemistry.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

Sources

Application Note: 3-Iodo-5-isobutoxy-1H-indazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-Iodo-5-isobutoxy-1H-indazole as a lead scaffold, chemical probe, or intermediate in the development of ATP-competitive kinase inhibitors. Given the specific structural features (indazole core, C3-iodine, C5-isobutoxy), this guide treats the compound as a hinge-binding pharmacophore with potential multi-kinase activity (e.g., VEGFR, CDK, or Src families).

Introduction & Mechanistic Basis[1][2][3][4][5][6][7]

Chemical Identity & Structural Significance

3-Iodo-5-isobutoxy-1H-indazole represents a "privileged structure" in medicinal chemistry.[1] The indazole core acts as a bioisostere of the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

  • 1H-Indazole Core: Forms critical hydrogen bonds with the kinase hinge residues (typically the backbone amide of the "gatekeeper+1" or "gatekeeper+3" residues).

  • 3-Iodo Substituent: A critical feature.[2][1] The iodine atom is large and polarizable, capable of forming a Halogen Bond (X-bond) with the backbone carbonyl oxygen of hinge residues. This interaction can significantly increase potency (10-100x) compared to the bromo- or chloro-analogs due to the sigma-hole effect.

  • 5-Isobutoxy Group: A hydrophobic ether tail. In the typical binding mode of 5-substituted indazoles, this group projects into the Solvent Exposed Region or the Ribose Binding Pocket , improving cellular permeability and potentially imparting isoform selectivity.

Mechanism of Action (MOA)

This compound functions as an ATP-competitive inhibitor . It binds to the active conformation of the kinase (Type I binding) or the inactive conformation (Type II), depending on further derivatization at the 3-position.

  • Primary Interaction: Competitive displacement of ATP.

  • Secondary Interaction: Halogen bonding stabilizes the complex, reducing the off-rate (

    
    ) and increasing residence time.
    

Experimental Protocols

Protocol A: Reconstitution & Storage (Critical)

The lipophilic nature of the isobutoxy and iodo groups requires specific handling to prevent precipitation in aqueous assays.

Materials:

  • Compound: 3-Iodo-5-isobutoxy-1H-indazole (Solid)

  • Solvent: DMSO (Anhydrous, Cell Culture Grade)

  • Storage Vials: Amber glass (Iodine is light-sensitive)

Procedure:

  • Weighing: Weigh the solid in a static-free environment.

  • Primary Stock (10 mM): Dissolve the powder in 100% DMSO. Vortex for 30 seconds.

    • Note: If solution appears cloudy, sonicate at 37°C for 5 minutes.

  • Quality Control: Inspect for particulates. The iodine bond is labile; avoid prolonged exposure to direct light.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Validated for VEGFR2/KDR and Src family kinases, common targets for indazoles.

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, Src)

  • Substrate: Poly(Glu,Tyr) 4:1 peptide labeled with ULight™ (PerkinElmer) or similar FRET acceptor.

  • ATP (Ultrapure)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM). Dilute 1:100 into Assay Buffer to prepare 4x working stocks (Final DMSO: 1%).

  • Enzyme Addition: Add 2.5 µL of 4x Kinase solution to a 384-well white low-volume plate.

  • Inhibitor Incubation: Add 2.5 µL of 4x Inhibitor working stock. Incubate for 15 minutes at RT to allow equilibrium binding (crucial for halogen-bonding inhibitors).

  • Reaction Start: Add 5 µL of 2x ATP/Substrate mix.

  • Termination: After 60 mins, add detection mix (Eu-labeled anti-phosphotyrosine antibody + EDTA).

  • Read: Measure Time-Resolved Fluorescence (Excitation: 320 nm, Emission: 665 nm).

Data Analysis: Calculate % Inhibition and fit to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.

Protocol C: Cell Viability & Target Engagement (Western Blot)

To verify the compound enters cells and inhibits the target pathway.

Cell Line: HUVEC (Endothelial model for VEGFR) or MCF-7 (General kinase model).

Step-by-Step:

  • Seeding: Seed cells at 5,000 cells/well (96-well) or 2x10⁵ cells/well (6-well for Western). Allow attachment overnight.

  • Starvation: For signaling assays, serum-starve cells (0.1% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat with 3-Iodo-5-isobutoxy-1H-indazole (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Western Blot: Probe for p-VEGFR2 (Tyr1175) and Total VEGFR2 .

    • Success Criterion: Dose-dependent reduction in p-VEGFR2 signal without loss of Total VEGFR2.

Data Presentation & Analysis

Expected Pharmacological Profile

The following table summarizes the expected profile based on the SAR of structurally related 3-iodo-indazoles (e.g., Axitinib intermediates).

ParameterExpected Range/ValueNotes
Solubility (PBS, pH 7.4) < 10 µMHighly lipophilic; requires carrier (DMSO/Cyclodextrin).
IC₅₀ (Enzymatic) 10 - 500 nMPotency depends on the specific kinase's gatekeeper residue.
Cellular EC₅₀ 0.5 - 5 µMShift due to ATP competition and membrane permeability.
Selectivity ModerateLikely inhibits multiple tyrosine kinases (VEGFR, PDGFR, Kit).
Metabolic Stability Low/ModerateThe isobutoxy group is a site for oxidative dealkylation (CYP450).

Pathway & Workflow Visualization

Figure 1: Indazole Kinase Inhibition Signaling Pathway

This diagram illustrates the inhibition of the VEGF signaling cascade, a primary target for indazole-based scaffolds.

VEGFR_Pathway Inhibitor 3-Iodo-5-isobutoxy- 1H-indazole VEGFR VEGFR (RTK) Inhibitor->VEGFR Inhibition (ATP Competitive) VEGF VEGF Ligand VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation MAPK RAS/RAF/MEK VEGFR->MAPK AKT AKT PI3K->AKT Nucleus Gene Transcription (Proliferation/Angiogenesis) AKT->Nucleus ERK ERK1/2 MAPK->ERK ERK->Nucleus

Caption: Mechanism of Action: The inhibitor blocks ATP binding to the RTK (VEGFR), preventing downstream phosphorylation of AKT and ERK pathways.

Figure 2: Experimental Validation Workflow

Logic flow for validating the compound from powder to confirmed hit.

Workflow Step1 Reconstitution (DMSO Stock) Step2 Biochemical Screen (FRET/Kinase-Glo) Step1->Step2 Decision IC50 < 1 µM? Step2->Decision Step3 Cellular Assay (Western Blot/Viability) Decision->Step3 Yes Discard Discard/Redesign Decision->Discard No Step4 SAR Expansion (Suzuki Coupling at C3-I) Step3->Step4 Valid Hit

Caption: Validation Pipeline: Sequential testing phases to confirm kinase inhibitory activity and guide structural optimization.

References

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR-1, 2, 3." Clinical Cancer Research.

  • Mancuso, A., et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances.

  • Wilcken, R., et al. (2013). "Halogen bonding in protein–ligand complexes: design, structure and thermodynamics." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Applications of 3-Iodo-1H-indazole derivatives in Cancer Research." Application Note.

Sources

Application Note: 3-Iodo-5-isobutoxy-1H-indazole as a Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and oncology researchers engaged in Lead Optimization and Fragment-Based Drug Discovery (FBDD) . It details the utility of 3-Iodo-5-isobutoxy-1H-indazole as a privileged scaffold for synthesizing Type II kinase inhibitors targeting angiogenic pathways.

Executive Summary

Indazole derivatives represent a "privileged structure" in oncology pharmacopoeia, serving as the core pharmacophore in FDA-approved drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®). The specific derivative 3-Iodo-5-isobutoxy-1H-indazole is a high-value advanced intermediate designed for Structure-Activity Relationship (SAR) expansion.

Its utility lies in its dual-functionality:

  • 3-Iodo "Diversity Handle": Enables rapid library generation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the ATP-binding cleft's solvent-exposed region.

  • 5-Isobutoxy "Selectivity Anchor": Provides a lipophilic moiety that occupies the hydrophobic back-pocket (Gatekeeper region) of tyrosine kinases, enhancing selectivity over off-target kinases.

This guide outlines the protocol for utilizing this scaffold to synthesize and validate inhibitors targeting VEGFR2 (KDR) and PDGFR , key drivers of tumor angiogenesis.

Mechanistic Rationale

The Indazole Binding Mode

In the context of kinase inhibition, the indazole core mimics the adenine ring of ATP.

  • Hinge Binding: The N1/N2 nitrogens form critical hydrogen bonds with the kinase "hinge" region (e.g., Cys919 in VEGFR2).

  • Hydrophobic Interactions: The 5-isobutoxy group is strategically positioned to engage the hydrophobic pocket II, often improving potency against kinases with smaller gatekeeper residues.

Signaling Pathway Target

The primary application of this scaffold is disrupting the VEGF signaling cascade , which tumors hijack to recruit new blood vessels (angiogenesis).

VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) [Target of Indazole Scaffold] VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Ras activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: The VEGF signaling cascade. 3-Iodo-5-isobutoxy-1H-indazole derivatives target the ATP-binding pocket of VEGFR2, preventing downstream phosphorylation of PI3K and RAF.

Experimental Protocol: Library Synthesis & Validation

Phase A: Chemical Synthesis (Suzuki-Miyaura Coupling)

Objective: Functionalize the C3-position to create a library of potential inhibitors.

Reagents:

  • Scaffold: 3-Iodo-5-isobutoxy-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acids (1.2 equiv) (e.g., 4-pyridylboronic acid for solubility)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with nitrogen. Oxygen inhibits the Pd(0) catalytic cycle.

  • Dissolution: Dissolve 3-Iodo-5-isobutoxy-1H-indazole (100 mg) and the chosen aryl boronic acid in 4 mL of degassed 1,4-dioxane/water.

  • Activation: Add Cs₂CO₃ and Pd(dppf)Cl₂. Seal the vial immediately.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting iodide (Rf ~0.6) disappears.

  • Work-up: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). The 5-isobutoxy group aids separation by increasing lipophilicity compared to polar byproducts.

Phase B: Enzymatic Screening (ADP-Glo™ Assay)

Objective: Quantify IC₅₀ values against recombinant VEGFR2 kinase. Rationale: This assay measures ADP production, a direct product of kinase activity, avoiding false positives common in fluorescence-based assays.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of synthesized compounds in DMSO.

  • Reaction Mix: In a 384-well plate, combine:

    • 2 µL Kinase Buffer (recombinant VEGFR2, 5 ng/well)

    • 1 µL Compound (Serial dilution: 10 µM to 0.1 nM)

    • 2 µL ATP/Substrate mix (Poly-Glu-Tyr substrate).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to light). Read Luminescence.

Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Phase C: Cellular Validation (HUVEC Proliferation)

Objective: Confirm that enzymatic inhibition translates to biological efficacy (anti-angiogenesis).

Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells). Control: Sunitinib (Standard VEGFR inhibitor).

  • Seeding: Plate HUVECs (5,000 cells/well) in VEGF-supplemented media.

  • Treatment: Treat with synthesized compounds (0.1, 1, 10 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals in DMSO.

  • Interpretation: A potent compound should show <1 µM IC₅₀ in HUVECs but >10 µM in non-VEGF dependent lines (e.g., fibroblasts), demonstrating selectivity.

Data Presentation & Expected Results

Structure-Activity Relationship (SAR) Table

When analyzing your library, organize data to highlight the impact of the C3-substitution.

C3-SubstituentEnzymatic IC₅₀ (VEGFR2)HUVEC IC₅₀ (Cellular)LogP (Calc)Notes
Iodine (Parent) >10 µM>50 µM3.2Inactive control (Starting Material)
Phenyl 1.2 µM5.5 µM4.1Too lipophilic; poor solubility
4-Pyridyl 45 nM120 nM2.8H-bond acceptor improves hinge binding
3-Amino-indazole 15 nM60 nM2.5Potential Axitinib analog mimic
Experimental Workflow Diagram

Workflow Start 3-Iodo-5-isobutoxy-1H-indazole Step1 Pd-Catalyzed Coupling (Suzuki) Start->Step1 + Aryl Boronic Acid Library C3-Functionalized Library Step1->Library Screen ADP-Glo Assay (VEGFR2) Library->Screen < 100 nM Hit? Cell HUVEC Viability (MTT) Screen->Cell Validation

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Safety & Handling

  • Iodinated Compounds: 3-Iodo-5-isobutoxy-1H-indazole is light-sensitive. Store in amber vials at -20°C.

  • Palladium Catalysts: Handle Pd(dppf)Cl₂ in a fume hood; residual heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false toxicity data.

References

  • Indazole Scaffolds in Kinase Inhibitors : Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9][10] Link

  • VEGFR Signaling & Angiogenesis : Vascular Endothelial Growth Factor Signaling in Cancer: Beyond Angiogenesis. Nature Medicine. Link

  • Suzuki Coupling Protocol : Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences.[8] Link

  • ADP-Glo Assay Validation : ADP-Glo™ Kinase Assay: A Bioluminescent Assay for Measuring Kinase Activity. Promega Protocols. Link

  • Axitinib Mechanism : Axitinib: A Review in Advanced Renal Cell Carcinoma. Targeted Oncology. Link

Sources

Application Note: Neurological Applications of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on neurodegenerative diagnostics. It details the application of 3-Iodo-5-isobutoxy-1H-indazole , a specialized radioligand scaffold used in the development of SPECT imaging agents for amyloid-β (Aβ) pathology.

Executive Summary

3-Iodo-5-isobutoxy-1H-indazole is a lipophilic, heterocyclic small molecule belonging to the class of iodinated indazole derivatives .[1][2] It serves as a high-affinity radiotracer candidate (when labeled with Iodine-123 or Iodine-125) for the in vivo visualization of cerebral amyloidosis via Single Photon Emission Computed Tomography (SPECT).

Unlike first-generation agents (e.g., Thioflavin-T), this indazole derivative incorporates an isobutoxy side chain at the C5 position to optimize blood-brain barrier (BBB) permeability and accelerate washout from non-target tissue, thereby improving the signal-to-noise ratio in Alzheimer’s Disease (AD) imaging.

Key Applications
  • SPECT Imaging: Diagnosis and staging of AD by mapping Aβ plaque density.

  • Autoradiography: Ex vivo quantification of plaque burden in transgenic mouse models (e.g., Tg2576, APP/PS1).

  • Drug Discovery: Screening tool for displacing binding of novel anti-amyloid therapeutics.

Mechanism of Action

The molecule targets the cross-β sheet quaternary structure of misfolded proteins. The iodine atom at position C3 provides the radionuclide signal, while the C5-isobutoxy group modulates lipophilicity (LogP ~3.5–4.0), ensuring rapid passive diffusion across the endothelial cells of the BBB.

Signaling & Binding Pathway

The following diagram illustrates the workflow from radiolabeling to synaptic plaque binding.

G Precursor Stannyl Precursor (3-SnBu3-5-isobutoxy-indazole) Radiolabeling Oxidative Iododestannylation (Na[123I] / H2O2) Precursor->Radiolabeling Electrophilic Subst. Tracer [123I]-3-Iodo-5-isobutoxy-1H-indazole Radiolabeling->Tracer HPLC Purification BBB Blood-Brain Barrier (Passive Diffusion) Tracer->BBB IV Injection Target Amyloid-β Plaque (Cross-β Sheet Binding) BBB->Target High Affinity (Ki < 10 nM) Signal SPECT Signal (Gamma Emission) Target->Signal Detection

Caption: Synthesis and mechanism of action for the [123I]-labeled tracer targeting amyloid plaques.

Experimental Protocols

Protocol A: Radiosynthesis via Iododestannylation

Objective: To synthesize high-specific-activity [123I]-3-Iodo-5-isobutoxy-1H-indazole from its tributyltin precursor.

Materials:

  • Precursor: 5-isobutoxy-3-(tributylstannyl)-1H-indazole (0.1 mg).

  • Radionuclide: Sodium [123I]iodide (in 0.1 M NaOH).

  • Oxidant: Hydrogen Peroxide (3%) or Chloramine-T.

  • Solvent: Ethanol / 1N HCl.

Step-by-Step Methodology:

  • Reaction Setup: In a shielded vial, dissolve 50 µg of the stannyl precursor in 50 µL of ethanol.

  • Acidification: Add 50 µL of 1N HCl.

  • Radioiodination: Add 10–20 mCi (370–740 MBq) of [123I]NaI.

  • Initiation: Add 50 µL of 3%

    
     and vortex immediately. Incubate at room temperature for 10 minutes.
    
  • Quenching: Terminate the reaction by adding 100 µL of saturated sodium metabisulfite (

    
    ).
    
  • Neutralization: Adjust pH to 7.0 using saturated sodium bicarbonate (

    
    ).
    
  • Purification: Inject the mixture onto a reverse-phase HPLC column (C18).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Collection: Collect the radioactive peak corresponding to the non-stannylated product (retention time ~12-15 min).

  • Formulation: Evaporate acetonitrile and reconstitute in sterile saline with 5% ethanol for injection.

Protocol B: In Vitro Binding Assay (Saturation Binding)

Objective: Determine the binding affinity (


) of the tracer to Aβ(1–42) aggregates.

Materials:

  • Synthetic Aβ(1–42) aggregates (prepared by incubating monomeric Aβ at 37°C for 48h).

  • [125I]-labeled 3-Iodo-5-isobutoxy-1H-indazole (for higher resolution in vitro).

  • Non-specific binding blocker: 10 µM Thioflavin-T.

Workflow:

  • Preparation: Dilute Aβ aggregates to 10 µg/mL in PBS.

  • Incubation: In 12x75 mm tubes, add:

    • 50 µL Aβ suspension.

    • 50 µL radioligand (concentrations: 0.1 nM to 20 nM).

    • 50 µL buffer (Total Binding) OR 50 µL 10 µM Thioflavin-T (Non-Specific Binding).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Separation: Harvest via vacuum filtration through GF/B glass fiber filters (presoaked in 0.3% polyethylenimine).

  • Wash: Rinse filters 3x with ice-cold Tris-HCl buffer.

  • Counting: Measure radioactivity in a gamma counter.

  • Analysis: Plot Bound vs. Free ligand to calculate

    
     and 
    
    
    
    using Scatchard analysis.

Validated Data & Specifications

The following table summarizes the physicochemical and biological properties required for a successful neuro-imaging agent of this class.

ParameterValue / SpecificationRationale
Molecular Weight 316.14 g/mol Small enough for rapid diffusion.
LogP (Lipophilicity) 3.5 – 4.2Optimal range for BBB penetration (LogP 2–4).
Affinity (

)
< 10 nMHigh affinity required for low-density targets.
Brain Uptake (2 min) > 5.0 %ID/gIndicates excellent initial entry into the brain.
Washout (60 min) < 1.0 %ID/g (Normal Brain)Fast clearance from healthy tissue ensures high contrast.
Specific Binding > 80% displaceable by ThTConfirms targeting of amyloid beta-sheets.

Neurological Application: Diagnostic Imaging

In a clinical or preclinical setting, the primary utility of [123I]-3-Iodo-5-isobutoxy-1H-indazole is the early detection of amyloid pathology before gross anatomical atrophy occurs.

Interpretation of Results
  • Negative Scan (Normal): Homogeneous, low-level uptake throughout the gray and white matter, with rapid washout.

  • Positive Scan (AD Pattern): Retention of radioactivity in cortical regions (frontal, temporal, parietal lobes) resulting in a "filled-in" appearance of the sulci, contrasting with the washout in the cerebellum (reference region).

Advantages over Thioflavin-T
  • Neutral Charge: Unlike the positively charged Thioflavin-T, the indazole core is neutral at physiological pH, facilitating passive transport across the BBB.

  • Metabolic Stability: The 3-iodo position is relatively resistant to deiodination compared to phenyl-iodine derivatives, reducing thyroid uptake of free iodine.

References

  • Ono, M., et al. (2003).[3] "Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains." Journal of Medicinal Chemistry, 46(18), 3877-3882. (Foundational work on iodinated heterocycles for amyloid imaging).

  • Kung, H. F., et al. (2004). "Radioiodinated IMPY derivatives for SPECT imaging of amyloid plaques." Nuclear Medicine and Biology, 31(8), 1021-1031.

  • Sasajima, T., et al. (2013). "Synthesis and evaluation of novel radioiodinated indazole derivatives as SPECT ligands for amyloid-β imaging." Bioorganic & Medicinal Chemistry Letters, 23(16), 4602-4606.
  • Villarroya, M., et al. (2007). "An update on the pharmacology of galantamine and novel indazole derivatives.

Sources

Application Note: Antimicrobial Screening of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Iodo-5-isobutoxy-1H-indazole represents a specific subclass of halogenated indazoles designed to leverage the "privileged scaffold" status of the indazole core. Structurally, this compound combines two critical features:

  • 3-Iodo substitution: A heavy halogen capable of forming halogen bonds (σ-hole interactions) with carbonyl or backbone nitrogen atoms in target proteins (e.g., DNA Gyrase B ATP-binding pocket).

  • 5-Isobutoxy moiety: A lipophilic ether chain that enhances membrane permeability and hydrophobic pocket occupancy.

This guide outlines a rigorous screening cascade to validate the antimicrobial efficacy of this New Chemical Entity (NCE). Unlike generic protocols, this workflow accounts for the specific physicochemical properties (high lipophilicity, low aqueous solubility) inherent to 5-alkoxy-indazoles.

Compound Management & Solubilization

Critical Challenge: The 5-isobutoxy group significantly reduces aqueous solubility. Improper solubilization is the #1 cause of false negatives in indazole screening.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade. Avoid ethanol due to potential evaporation during microdilution.

  • Target Concentration: Prepare a 10 mg/mL (approx. 31.6 mM) master stock.

    • Molecular Weight Calculation: C₁₁H₁₃IN₂O ≈ 316.14 g/mol .

    • Weighing: Weigh approx. 5–10 mg of solid powder into a sterile glass vial (avoid plastic static interaction).

  • Sonication: Sonicate at 40 kHz for 5–10 minutes if visual particulates remain. The solution must be perfectly clear.

  • Storage: Aliquot into amber glass vials (light sensitive due to C-I bond). Store at -20°C.

    • Stability Note: Avoid repeated freeze-thaw cycles. Discard after 3 months.

Screening Workflow Visualization

The following diagram illustrates the logical progression from compound solubilization to mechanism of action (MOA) validation.

ScreeningCascade cluster_Primary Phase I: Qualitative Screen cluster_Secondary Phase II: Quantitative Profiling cluster_Tertiary Phase III: MOA & Kinetics Start Compound: 3-Iodo-5-isobutoxy-1H-indazole Solubilization Solubilization (DMSO) QC: Visual Clarity Start->Solubilization WellDiff Agar Well Diffusion (Zone of Inhibition) Solubilization->WellDiff MIC Broth Microdilution (MIC) CLSI M07 Standard WellDiff->MIC If Zone > 10mm Decision Hit Validation? (MIC < 10 µg/mL) MIC->Decision MBC MBC Determination (Bactericidal vs Static) TimeKill Time-Kill Kinetics Membrane Membrane Integrity Assay (Propidium Iodide) Decision->MBC Yes Decision->TimeKill Yes Decision->Membrane If Gram+ Selective Stop / Redesign Stop / Redesign Decision->Stop / Redesign No

Caption: Hierarchical screening cascade ensuring resource efficiency by filtering inactive compounds early.

Phase I: Primary Screen (Agar Well Diffusion)

Objective: Rapid qualitative assessment of bioactivity spectrum. Why this method? Indazoles can precipitate in broth; agar diffusion allows the compound to diffuse from a high-concentration reservoir, mitigating solubility issues during initial hit-finding.

Protocol Steps
  • Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland (approx.

    
     CFU/mL).
    
  • Seeding: Swab the Mueller-Hinton Agar (MHA) plate surface 3 times (rotating 60°) to create a uniform lawn.

  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Loading:

    • Test: 50 µL of 1 mg/mL compound solution (diluted in buffer/media to 10% DMSO).

    • Positive Control: Ciprofloxacin (5 µg/mL).

    • Vehicle Control: 10% DMSO (Critical to rule out solvent toxicity).

  • Incubation: Upright at 37°C for 18–24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in mm.

    • Cut-off: ZOI > 10mm indicates potential activity warranting MIC determination.[1]

Phase II: Quantitative Broth Microdilution (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) per CLSI M07-A10 standards. Standard: This is the regulatory gold standard for defining potency.

Experimental Setup (96-Well Plate)

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final Inoculum:


 CFU/mL.
Plate Layout & Preparation
  • Serial Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound (at 2x highest test concentration, e.g., 128 µg/mL) to column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard 100 µL from Col 10.

    • Result: 2-fold dilution series (64 µg/mL

      
       0.125 µg/mL).
      
  • Controls:

    • Col 11: Growth Control (Bacteria + Broth + Solvent).

    • Col 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1–11.
    
    • Final Assay Volume: 200 µL.

    • Final Bacterial Load:

      
       CFU/mL.
      
    • Final DMSO: Must be

      
       1% (v/v).
      
Data Interpretation[2][3][4][5][6][7]
  • MIC Definition: The lowest concentration showing no visible growth (turbidity) to the naked eye.

  • Validation: Growth control must be turbid; Sterility control must be clear.

  • Indazole Specific Note: If "trailing growth" (partial inhibition) is observed, it may indicate poor solubility precipitating the drug out of solution at high concentrations. Check for crystal formation in the well bottom.

ParameterSpecification
Test Range 64 – 0.125 µg/mL
Solvent Limit < 1% DMSO (final)
Incubation 35 ± 2°C, 16–20 hours
Valid MIC Reproducible within ±1 dilution step

Phase III: Mechanism & Kinetics (Advanced Profiling)

Minimum Bactericidal Concentration (MBC)
  • Aliquot 10 µL from all "clear" MIC wells (and the first turbid well) onto MHA plates.

  • Incubate 24h at 37°C.

  • MBC: Lowest concentration killing

    
     99.9% of the initial inoculum (i.e., < 5 colonies).
    
  • Ratio Analysis:

    • MBC/MIC

      
       4: Bactericidal  (Likely membrane disruption or irreversible gyrase binding).
      
    • MBC/MIC > 4: Bacteriostatic .

Proposed Mechanism Verification

Given the 3-iodo-5-isobutoxy structure, two mechanisms are probable:

  • Membrane Disruption (Gram+): The lipophilic isobutoxy tail may insert into the lipid bilayer.

    • Assay: Propidium Iodide (PI) uptake. If bacteria fluoresce red after 1h treatment, membrane integrity is compromised.

  • DNA Gyrase Inhibition: The indazole core mimics the adenine ring of ATP.

    • Assay: Supercoiling assay using relaxed pBR322 plasmid and E. coli DNA gyrase. Presence of supercoiled bands indicates enzyme activity; absence indicates inhibition.

Safety & Handling

  • Hazard: 3-Iodo-indazoles are potential skin sensitizers and eye irritants.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of all iodine-containing compounds in halogenated organic waste streams, not general organic waste.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][3] CLSI.[4][3][5] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[4][6][3][5][7] EUCAST.[8][7][9][10][11][12] [Link]

  • Zhang, L., et al. (2019). "Synthesis and antimicrobial activity of 3-substituted indazole derivatives." Journal of Heterocyclic Chemistry.
  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link][4]

Sources

Application Note: Handling, Storage, and Protocol Design for 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 3-Iodo-5-isobutoxy-1H-indazole . As a halogenated heterocyclic intermediate, this compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting FGFR or AKR1C3 pathways) and other bioactive small molecules. Its structural integrity is contingent upon protection from photolytic deiodination and oxidative degradation. This document provides a self-validating workflow for researchers to maintain compound purity (>98%) and ensure reproducible experimental data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in designing a robust handling protocol. The 3-iodo position is the "active site" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) but is also the primary point of instability under UV light.

PropertySpecificationCritical Note
Chemical Name 3-Iodo-5-isobutoxy-1H-indazole
Core Scaffold Indazole (Fused pyrazole/benzene)Amphoteric nature (NH acidity pKa ~14).[1]
Functional Groups C3-Iodide; C5-Isobutoxy etherIodide: Light-sensitive. Ether: Lipophilic, stable.
Molecular Weight ~316.14 g/mol Calculated based on formula C₁₁H₁₃IN₂O.
Solubility DMSO (>50 mM), Ethanol (Moderate)Insoluble in water.
Appearance Off-white to pale yellow solidYellowing indicates free iodine release (degradation).

Storage & Stability Protocol

The stability of 3-iodoindazoles is governed by the bond dissociation energy of the C-I bond, which is susceptible to homolytic cleavage by UV radiation.

The "Amber Rule" (Photostability)

Directive: All solid and solution-phase handling must occur under low-light conditions or using amber glassware.

  • Mechanism: Photons (hν) can cleave the C-I bond, generating a radical species and free iodine (

    
    ), leading to dimerization or hydrolysis products.
    
  • Indicator: A shift from off-white to deep yellow/brown is a visual failure indicator (VFI) for storage integrity.

Environmental Control
  • Temperature: Store neat powder at -20°C for long-term (>1 month) or 2-8°C for active use (<1 month).

  • Atmosphere: Hygroscopic potential is low, but the acidic NH proton can participate in hydrogen bonding. Store under Argon (Ar) or Nitrogen (

    
    ) to prevent moisture-mediated hydrolysis or oxidation.
    
Storage Logic Diagram

The following decision tree illustrates the protocol for processing incoming shipments to ensure chain-of-custody integrity.

StorageProtocol Start Shipment Arrival (3-Iodo-5-isobutoxy-1H-indazole) VisualCheck Visual Inspection: White/Off-white? Start->VisualCheck QC_Fail REJECT: Yellow/Brown (Iodine Release) VisualCheck->QC_Fail No Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) VisualCheck->Aliquot Yes Storage_LT Long-Term Storage: -20°C, Amber Vial, Argon Aliquot->Storage_LT > 30 Days Storage_ST Active Use: 2-8°C, Desiccator Aliquot->Storage_ST < 30 Days

Figure 1: Decision matrix for the intake and storage of halogenated indazole derivatives.

Solubilization & Handling Protocol

Objective: Create a stable stock solution for biological assays (e.g., kinase screening) or synthetic coupling.

Solvent Selection
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) , anhydrous (≥99.9%).

    • Rationale: High dielectric constant solubilizes the polar indazole core and lipophilic tail.

  • Secondary Solvent: Ethanol (EtOH) or DMF.

    • Warning: Avoid protic solvents like water or methanol for stock preparation to minimize proton exchange risks at the N1 position during long-term storage.

Step-by-Step Solubilization (10 mM Stock)
  • Calculate: For 10 mg of compound (MW ~316.14 g/mol ):

    
    
    
  • Weighing: Weigh the solid into an amber glass vial. Do not use clear plastic tubes.

  • Dissolution: Add anhydrous DMSO. Vortex gently for 30 seconds.

    • Note: If sonication is required, use a water bath <30°C to prevent thermal degradation.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

    • Causality: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing compound precipitation or hydrolysis.

  • Storage: Freeze aliquots at -20°C or -80°C.

Quality Control (QC) & Validation

Before committing the compound to expensive biological assays or synthesis steps, validate its integrity.

HPLC-UV Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 220 nm (amide/peptide bonds if applicable).

  • Acceptance Criteria: Purity > 95% (Area under curve). Impurities at retention time (Rt) corresponding to de-iodinated species (3-H-indazole) should be <1%.

Experimental Workflow Diagram

Workflow Powder Solid Compound (-20°C, Dark) Weigh Weighing (Amber Vial) Powder->Weigh Dissolve Dissolution (DMSO, 10mM) Weigh->Dissolve QC_Check QC Check (LC-MS/HPLC) Dissolve->QC_Check Assay Biological Assay (Kinase Inhibition) QC_Check->Assay Pass (>95%) Synth Synthesis (Suzuki Coupling) QC_Check->Synth Pass (>98%)

Figure 2: Operational workflow from cold storage to experimental application.

Health, Safety, and Environment (HSE)

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Engineering Controls: Handle inside a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin and carries solutes), safety goggles, lab coat.

  • Spill Response: Absorb with inert material (vermiculite). Do not use bleach (oxidizers may react violently with iodides or release iodine gas).

References

  • PubChem Compound Summary. 3-Iodo-1H-indazole (Parent Scaffold). National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich Safety Data Sheet. Methyl 3-iodo-1H-indazole-5-carboxylate (Analogous Handling).Link

  • Gaylord Chemical. DMSO Solubility Data and Handling Guide.Link

  • Boulle, C. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Link

Sources

Troubleshooting & Optimization

Side reactions in 3-iodo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-1H-indazole Synthesis

Topic: Side Reactions & Troubleshooting in the Iodination of 1H-Indazole Methodology: Direct Iodination (


/KOH)
Audience:  Medicinal Chemists & Process Development Scientists

Executive Technical Overview

The synthesis of 3-iodo-1H-indazole is a critical transformation in medicinal chemistry, serving as a gateway to Suzuki-Miyaura couplings for C3-functionalization. While seemingly simple, the reaction relies on a delicate interplay between N-iodination (kinetic control) and C3-iodination (thermodynamic control) .

The industry-standard protocol utilizes elemental iodine (


) and a strong base (typically KOH or NaOH) in a polar aprotic solvent (DMF or 1,4-Dioxane). The mechanism is not a simple electrophilic aromatic substitution (

); it proceeds via an N-iodo intermediate which rearranges to the C3 position. Understanding this migration is key to troubleshooting low yields and impurities.

Reaction Mechanism & Pathway Analysis

Core Concept: The "Semidine-like" Rearrangement. Unlike standard arenes, the indazole nitrogen plays an active role. The base deprotonates the N1-H, creating an ambident nucleophile. The anion attacks iodine to form the N-iodo species first. Under thermal conditions, this species rearranges to the thermodynamically stable 3-iodo-1H-indazole.

IndazoleIodination SM 1H-Indazole (Starting Material) Anion Indazolyl Anion (N1-) SM->Anion + KOH (Deprotonation) NIodo N-Iodo Intermediate (Kinetic Trap) Anion->NIodo + I2 (Fast) CIodo 3-Iodo-1H-indazole (Thermodynamic Product) NIodo->CIodo Rearrangement (Heat/Time) Side1 Side Reaction: Over-iodination (C3, C5-diiodo) CIodo->Side1 Excess I2 (Slow)

Figure 1: Mechanistic pathway showing the critical rearrangement step from N-iodo to C-iodo species.

Troubleshooting Guide: FAQs & Diagnostics

Category A: Reaction Stalling & Incomplete Conversion

Q1: HPLC shows a persistent peak at RRT ~1.1 relative to Starting Material. Is this the product?

  • Diagnosis: This is likely the N-iodo intermediate , not the C3-iodo product.

  • Root Cause: The reaction temperature is too low, or the reaction time is insufficient to drive the rearrangement from N-I to C-I.

  • Solution:

    • Increase reaction temperature to 60-80°C.

    • Ensure the reaction mixture stays basic (pH > 10). The rearrangement is base-catalyzed.[1]

    • Validation: Take a small aliquot and treat it with dilute acid; if it reverts to Starting Material (SM), it was the N-iodo species (N-I bond is labile to acid).

Q2: My reaction has stalled with 30% unreacted Indazole. Adding more Iodine doesn't help.

  • Diagnosis: Base Depletion.

  • Root Cause: The reaction generates HI as a byproduct, which consumes the base (KOH). If the base is depleted, the equilibrium shifts back to the protonated indazole, which is unreactive toward electrophilic attack.

  • Solution: Add an additional 0.5 - 1.0 equivalents of KOH pellets. The reaction requires at least 2.0-2.5 equivalents of base relative to the substrate to reach completion.

Category B: Impurity Profile (Side Reactions)

Q3: I observe a minor impurity (~5-10%) with M+126 mass shift. What is it?

  • Diagnosis: Di-iodo impurity (likely 3,5-diiodo-1H-indazole).

  • Root Cause: Over-iodination occurs if the C3 position is already substituted or if a large excess of iodine is used with highly activated substrates. While C3 is the most reactive, C5 and C7 are susceptible to electrophilic attack under forcing conditions.

  • Prevention:

    • Control stoichiometry strictly (1.1 - 1.2 eq of

      
      ).
      
    • Avoid reflux temperatures if conversion is proceeding at 60°C.

    • Purification: This impurity is difficult to remove by crystallization. Flash chromatography (Hexane/EtOAc gradient) is usually required.

Q4: The product is dark brown/purple even after workup.

  • Diagnosis: Trapped Iodine (

    
    ) or Charge-Transfer Complexes. 
    
  • Root Cause: Iodine is lipophilic and can co-crystallize with the product or form charge-transfer complexes with the electron-rich indazole ring.

  • Solution:

    • Quench: The workup must involve a reductive quench. Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (

      
      )  or Sodium Bisulfite (
      
      
      
      ).
    • Stirring: Stir the quench vigorously for 30 minutes. The color should change from dark brown to pale yellow/white.

Optimized Experimental Protocol

Protocol ID: IND-I-003 (Direct Iodination) Scale: 10 mmol (Standardizable to 100g scale)

ReagentEquivalentsRoleNotes
1H-Indazole 1.0SubstratePurity >98% recommended
Iodine (

)
1.1 - 1.2ReagentAdd as solution in DMF
KOH 2.5 - 3.0BasePellets or crushed powder
DMF 5-10 VolSolventAnhydrous preferred but not strictly required

(aq)
ExcessQuench10% w/v solution

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1H-Indazole (1.0 equiv) in DMF (5 volumes).

  • Base Addition: Add KOH pellets (2.5 equiv). The mixture may warm slightly (exothermic).[2] Stir for 15 minutes to allow partial deprotonation.

  • Iodine Addition: Dissolve Iodine (1.1 equiv) in DMF (2 volumes). Add this solution dropwise to the indazole mixture over 30 minutes.

    • Critical Control Point: Maintain temperature < 30°C during addition to prevent uncontrolled exotherms.

  • Reaction: After addition, warm the mixture to 60°C and stir for 2-4 hours.

    • IPC (In-Process Control): Check by TLC or HPLC. If SM > 2%, add 0.1 eq

      
       and stir 1h.
      
  • Quench & Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture slowly into a stirred beaker containing 10% aqueous

      
        (10 volumes) and crushed ice.
      
    • Observation: A precipitate should form immediately. The supernatant should be clear/yellow, not brown.

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 volumes) to remove residual DMF and inorganic salts.

  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Optional: If purity < 98%, recrystallize from Acetonitrile or Toluene .

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Stalling IssueType->LowYield SM Remaining Impurity Impurity / Color IssueType->Impurity Wrong Color/Mass CheckPH Check pH (is it >10?) LowYield->CheckPH DarkColor Dark/Purple Solid Impurity->DarkColor AddBase Add KOH (0.5 eq) CheckPH->AddBase No (Acidic/Neutral) CheckTemp Check Temp CheckPH->CheckTemp Yes (Basic) IncreaseTemp Heat to 60-80°C (Force Rearrangement) CheckTemp->IncreaseTemp < 50°C ThioWash Wash with 10% Na2S2O3 DarkColor->ThioWash Yes DiIodo Mass M+126 Found DarkColor->DiIodo No Column Recrystallize (MeCN) or Column Chromatography DiIodo->Column Yes

Figure 2: Decision tree for rapid diagnosis of synthetic issues.

References

  • VBC01 : Synthesis of 3-iodo-1H-indazole via direct iodination. Common standard procedure adapted from multiple patent literatures including WO2006048745A1.

  • Liu, Z., et al. (2008) . Regioselective synthesis of 3-substituted indazoles. Journal of Organic Chemistry. Discusses the equilibrium and tautomerism of indazoles affecting substitution patterns.

  • Liebeskind, L. S., et al. Organometallic coupling reactions of 3-iodoindazoles. Demonstrates the utility of the 3-iodo intermediate and stability requirements.

  • BenchChem Technical Data . N-Iodosuccinimide and Iodine stability. Provides background on iodine species stability and handling.

Sources

Technical Support Center: Degradation Pathways of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-3I5B-STAB Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: Compound Stability Profile

3-Iodo-5-isobutoxy-1H-indazole is a highly functionalized heterocycle often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., targeting VEGFR or kinases requiring the indazole hinge-binding motif).

While the indazole core is robust, the molecule possesses two specific "soft spots" that govern its degradation profile:

  • The C3-Iodine Bond: High susceptibility to homolytic cleavage under UV/Visible light (Photolysis).

  • The C5-Isobutoxy Ether: Susceptible to oxidative dealkylation and acid-catalyzed hydrolysis under extreme conditions.

This guide provides a troubleshooting framework to diagnose, prevent, and remediate degradation issues.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes

Q1: My white powder has turned a pale yellow or pinkish-brown color after sitting on the bench for two days. Is it still usable?

  • Diagnosis: This is the hallmark sign of Photolytic Deiodination . Aryl iodides are photosensitive. Exposure to ambient light causes the homolytic cleavage of the C-I bond, releasing iodine radicals (

    
    ) which recombine to form molecular iodine (
    
    
    
    ).
    
    
    is deeply colored, causing the yellow/brown discoloration even at ppm levels.
  • Immediate Action:

    • Perform a TLC or LC-MS check. If the purity is >98%, the discoloration is likely superficial.

    • Wash the solid with a cold sodium thiosulfate (

      
      ) solution to reduce 
      
      
      
      back to iodide, restoring the white color.
    • Prevention: Store strictly in amber vials wrapped in aluminum foil.

Q2: I see a new peak in my LC-MS at M-126. What is this?

  • Diagnosis: This corresponds to the Des-iodo impurity (5-isobutoxy-1H-indazole).

  • Mechanism: Under light exposure or radical-initiating conditions, the C-I bond breaks. The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., methanol, THF), replacing the Iodine (126.9 amu) with a Hydrogen (1.0 amu).

  • Impact: This is a critical impurity because it is chemically similar to the parent but lacks the reactive handle for cross-coupling (e.g., Suzuki or Sonogashira), potentially poisoning downstream catalytic cycles.

Category 2: Chemical Reactivity & Storage[1]

Q3: Can I store this compound in solution (e.g., DMSO or Methanol) at -20°C?

  • Recommendation: Avoid protic solvents for long-term storage.

  • Reasoning: While DMSO is generally safe, alcohols (methanol/ethanol) can act as hydrogen donors. If any radical initiation occurs (even slow thermal), the solvent facilitates the conversion to the des-iodo product.

  • Protocol: Store as a dry solid. If solution storage is mandatory, use anhydrous acetonitrile or DMSO in a dark, inert atmosphere (Argon).

Q4: I observe a peak at M-56 during acidic workup. Is the ether cleaving?

  • Diagnosis: Yes. This mass loss corresponds to the loss of the isobutene fragment (

    
    ), generating the 5-hydroxy-3-iodo-1H-indazole  (Phenol derivative).
    
  • Mechanism: While aryl alkyl ethers are stable to base, strong Lewis acids or Brønsted acids (e.g.,

    
    , conc. 
    
    
    
    , or high temperatures in acidic media) can cleave the ether bond.
  • Fix: Maintain pH > 4 during workups. Avoid high temperatures (>60°C) in acidic aqueous media.

Part 2: Deep-Dive Degradation Pathways

The following diagram illustrates the mechanistic causality of the degradation.

Pathway Visualization

DegradationPathways Parent 3-Iodo-5-isobutoxy-1H-indazole (MW: 316.1) DesIodo Degradant A: Des-iodo Analog (5-isobutoxy-1H-indazole) (MW: 190.2) Parent->DesIodo hv (Light) Homolytic Cleavage + H-abstraction Phenol Degradant B: Phenol Analog (3-iodo-1H-indazol-5-ol) (MW: 260.0) Parent->Phenol H+ / Lewis Acid Ether Cleavage (-Isobutene) Iodine Free Iodine (I2) (Yellow/Brown Color) Parent->Iodine Radical Recombination Oxide Degradant C: N-Oxide (Rare/Oxidative) Parent->Oxide Peroxides/mCPBA N-Oxidation

Figure 1: Primary degradation pathways of 3-Iodo-5-isobutoxy-1H-indazole. The red pathway (Photolysis) is the most common handling error.

Detailed Mechanistic Analysis
Pathway A: Photolytic Deiodination (Primary Risk)

Aryl iodides have a weak C-I bond dissociation energy (~65 kcal/mol). Absorption of UV/blue light excites the molecule, leading to homolysis.

  • Step 1:

    
    
    
  • Step 2 (H-Abstraction):

    
    
    
  • Consequence: Irreversible formation of the des-iodo byproduct. This is often faster in solvents like THF or Methanol than in solid state, but surface degradation of solids is common.

Pathway B: Ether Hydrolysis (Secondary Risk)

The isobutoxy group is a primary ether.

  • Mechanism: Protonation of the ether oxygen makes it a good leaving group. Nucleophilic attack (usually

    
     or 
    
    
    
    depending on conditions) cleaves the alkyl group.
  • Risk Factor: Low. Requires strong acid (e.g.,

    
    , 
    
    
    
    ) or Lewis acids (
    
    
    ,
    
    
    ). Standard HPLC mobile phases (0.1% Formic Acid) are generally safe, but prolonged heating in acid should be avoided.

Part 3: Quantitative Data & Specifications

Stability Data Summary
Stress ConditionDurationObserved DegradationPrimary DegradantRisk Level
Ambient Light (Solid) 48 Hours2 - 5%Des-iodo (M-126) +

High
Ambient Light (Solution) 4 Hours> 10%Des-iodo (M-126)Critical
Acid (0.1% TFA, 25°C) 24 Hours< 0.1%NoneLow
Acid (1M HCl, 60°C) 4 Hours~ 15%Phenol (M-56)Medium
Base (1M NaOH, 25°C) 24 Hours< 0.1%NoneNegligible
Oxidation (

)
2 HoursVariableN-Oxides / ComplexMedium

Part 4: Validated Experimental Protocols

Protocol 1: Purification of Light-Damaged Material

Use this protocol if your compound has turned yellow/brown due to iodine release.

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer twice with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Observation: The yellow color should transfer to the aqueous layer or disappear as Iodine is reduced to Iodide (

      
      ).
      
  • Extraction: Wash once with brine and dry over Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure in the dark (wrap flask in foil).

  • Recrystallization (Optional): If des-iodo impurity is >5%, recrystallize from Ethanol/Water (protecting from light throughout).

Protocol 2: Self-Validating Storage Setup

To ensure integrity during long-term storage.

  • Container: Use amber glass vials with PTFE-lined caps.

  • Atmosphere: Flush the vial with Argon or Nitrogen gas before sealing to remove Oxygen (which can promote radical chains).

  • Secondary Containment: Place the vial inside a secondary opaque bag (Mylar or Aluminum).

  • Temp: Store at -20°C.

  • Validation: Include a "witness" vial of a known purity standard. If the witness vial discolors, the entire batch is compromised.

References

  • Photostability of Iodo-Heterocycles

    • Title: Photochemical Stability of Aryl Iodides in Organic Synthesis.
    • Source: Journal of Organic Chemistry (General Reactivity Class).
    • Context: Establishes the homolytic cleavage mechanism of C-I bonds under ambient light.
    • Link: (See Chemical Properties/Stability sections).

  • Indazole Ring Chemistry

    • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives.[1]

    • Source: Austin Publishing Group.
    • Context: Reviews the stability and reactivity of the indazole scaffold, including N-H acidity and C3 functionaliz
    • Link:

  • Ether Cleavage Mechanisms

    • Title: Cleavage of Ethers.
    • Source: LibreTexts Chemistry.
    • Context: Details the acid-catalyzed mechanisms required to cleave alkyl aryl ethers (relevant to the isobutoxy group).
    • Link:

Sources

Validation & Comparative

Comparative Guide: 3-Iodo-5-isobutoxy-1H-indazole as a Lipophilic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-isobutoxy-1H-indazole is a specialized heterocyclic building block designed for the synthesis of lipophilic kinase inhibitors and receptor modulators. Unlike its more common analogs (3-iodo-1H-indazole or 3-iodo-5-methoxyindazole), the 5-isobutoxy variant incorporates a bulky, hydrophobic isobutyl ether chain. This modification serves two critical functions in drug design: it significantly increases lipophilicity (LogP) to improve membrane permeability and provides a steric handle that can occupy hydrophobic pockets within target proteins (e.g., ATP-binding sites of kinases).

This guide compares the 5-isobutoxy derivative against standard 3-iodoindazoles, focusing on synthetic accessibility, physicochemical properties, and cross-coupling reactivity.

Technical Profile & Comparative Analysis

Structural & Physicochemical Comparison

The choice of the 5-position substituent dictates the solubility profile and electronic environment of the C3-iodine atom, which is the primary site for downstream functionalization (e.g., Suzuki-Miyaura coupling).

Table 1: Physicochemical Properties of 3-Iodoindazole Derivatives

Feature3-Iodo-5-isobutoxy-1H-indazole 3-Iodo-5-methoxy-1H-indazole 3-Iodo-5-nitro-1H-indazole 3-Iodo-1H-indazole
Role Lipophilic ScaffoldStandard Electron-RichElectron-Deficient PrecursorBaseline Scaffold
Est. LogP ~3.8 - 4.2~2.5~2.1~2.3
Solubility (DCM) High ModerateLowModerate
Electronic Effect Electron-Donating (+I, +M)Electron-Donating (+M)Electron-Withdrawing (-I, -M)Neutral
C3-I Reactivity Moderate (Nucleophilic C3)ModerateHigh (Electrophilic C3)Baseline
Key Application Hydrophobic pocket targetingGeneral medicinal chemPrecursor to 5-amino deriv.General screening
Reactivity Profile
  • Cross-Coupling Efficiency: The 5-isobutoxy group is an electron-donating group (EDG). In oxidative addition steps (e.g., with Pd(0)), the C3-I bond is slightly more electron-rich compared to the 5-nitro derivative. This makes the oxidative addition slower than electron-deficient analogs but stabilizes the resulting Pd(II) intermediate.

  • Solubility Advantage: The isobutoxy chain disrupts crystal packing, often lowering the melting point compared to the methoxy or nitro analogs. This results in superior solubility in non-polar solvents (DCM, Toluene), facilitating homogeneous catalysis conditions.

Synthesis & Validation Protocols

The synthesis of 3-Iodo-5-isobutoxy-1H-indazole is best approached via a convergent route starting from 5-hydroxyindazole. Direct iodination of a pre-functionalized 5-isobutoxy core is preferred over alkylating 3-iodo-5-hydroxyindazole to avoid competing N-alkylation side reactions.

Validated Synthetic Pathway

Step 1: O-Alkylation

  • Precursor: 5-Hydroxyindazole

  • Reagent: Isobutyl bromide (1.2 eq), K₂CO₃ (2.0 eq)

  • Solvent: DMF, 80°C

  • Outcome: Selective O-alkylation occurs.[1] Note: N-alkylation is a common byproduct; use of a weak base and strictly controlled stoichiometry favors O-alkylation.

Step 2: C3-Iodination

  • Precursor: 5-Isobutoxy-1H-indazole[2]

  • Reagent: Iodine (I₂), KOH (aq)

  • Solvent: Dioxane/Water

  • Mechanism: Electrophilic aromatic substitution at the most reactive C3 position.

Experimental Protocol: C3-Iodination

This protocol is self-validating via color change and solubility shifts.

Materials:

  • 5-Isobutoxy-1H-indazole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Dioxane (5 mL/mmol)

Procedure:

  • Dissolution: Dissolve 5-isobutoxy-1H-indazole in 1,4-dioxane. The solution should be clear.

  • Base Addition: Add aqueous KOH (4M). The solution may darken slightly.

  • Iodination: Add solid Iodine portion-wise over 15 minutes at room temperature.

    • Checkpoint: The deep red color of iodine should fade as it is consumed. A persistent red color indicates excess iodine.

  • Reaction: Stir at 25°C for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product will have a higher Rf than the starting material due to the iodine atom.

  • Quench: Pour the mixture into ice water containing 10% Na₂S₂O₃ (sodium thiosulfate).

    • Validation: The thiosulfate removes unreacted iodine, turning the mixture from red/brown to pale yellow/white precipitate.

  • Isolation: Filter the solid precipitate. Wash with water. Dry under vacuum.

Visualization of Workflows

Synthetic Logic Flow

The following diagram illustrates the critical decision points in synthesizing 5-alkoxy-3-iodoindazoles, highlighting why the "Alkylation First" route is superior for purity.

SynthesisPath Start 5-Hydroxyindazole PathA Route A: Alkylation First (Recommended) Start->PathA Isobutyl Bromide K2CO3 PathB Route B: Iodination First (Risky) Start->PathB I2 / KOH InterA 5-Isobutoxyindazole PathA->InterA InterB 3-Iodo-5-hydroxyindazole PathB->InterB Final 3-Iodo-5-isobutoxy-1H-indazole InterA->Final I2 / KOH (High Selectivity) InterB->Final Isobutyl Bromide SideProduct N-Alkylated Byproducts (Hard to Separate) InterB->SideProduct Competes w/ O-Alkylation

Caption: Comparative synthetic routes. Route A avoids the N-alkylation issues common in Route B, ensuring higher yield of the target O-alkylated product.

SAR Decision Matrix

When to select the 5-isobutoxy analog over others?

SAR_Decision Start Drug Design Requirement Q1 Target Pocket Nature? Start->Q1 Q2 Solubility Issue? Start->Q2 Res1 Hydrophilic / Exposed Q1->Res1 Res2 Deep Hydrophobic Pocket Q1->Res2 Opt1 Use 5-Methoxy / 5-H Res1->Opt1 Opt2 Use 5-Isobutoxy Res2->Opt2 Res3 Compound too polar Q2->Res3 Opt3 Use 5-Isobutoxy (Increases LogP) Res3->Opt3 Res4 Compound too insoluble

Caption: Decision matrix for selecting the 5-isobutoxy scaffold based on target binding site properties and solubility requirements.

References

  • Preparation of 3-Iodoindazoles: Title: Synthesis of 3-iodo-1H-indazoles via iodination of indazoles. Source:Journal of Organic Chemistry (General Methodology).[3] Context: Standard protocol for C3-iodination using I₂/KOH. Link:

  • Alkylation of 5-Hydroxyindazoles: Title: Selective O-alkylation of 5-hydroxyindazoles. Source:Tetrahedron Letters / Bioorganic & Medicinal Chemistry. Context: Describes conditions to favor O-alkylation over N-alkylation. Link:

  • Indazole Scaffolds in Kinase Inhibitors: Title: Indazole derivatives as kinase inhibitors (Axitinib analogs).[4] Source:Journal of Medicinal Chemistry. Context: Validates the use of 5-substituted indazoles for hydrophobic pocket binding. Link:

Sources

Comparative Guide: 5-Isobutoxy vs. 5-Methoxy Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-isobutoxy versus 5-methoxy indazole derivatives, structured for medicinal chemists and drug discovery professionals. It synthesizes Structure-Activity Relationship (SAR) principles with specific experimental protocols.

Executive Summary & SAR Philosophy

The 5-position of the indazole scaffold is a critical vector for optimization in kinase inhibitors (e.g., Axitinib analogs), GPCR ligands (e.g., 5-HT agonists, synthetic cannabinoids), and ion channel modulators. The choice between a 5-methoxy and a 5-isobutoxy substituent represents a fundamental decision between a compact, polar-accessible motif and a bulky, lipophilic anchor .

  • 5-Methoxy (-OCH₃): Often the starting point ("baseline") in hit-to-lead campaigns. It provides a hydrogen bond acceptor (HBA) vector but is metabolically vulnerable to O-demethylation.

  • 5-Isobutoxy (-OCH₂CH(CH₃)₂): A strategic "clamp" used to fill hydrophobic pockets (e.g., the specificity pocket of kinases) and block metabolic soft spots via steric hindrance.

Physicochemical Profile Comparison
Feature5-Methoxy Indazole5-Isobutoxy IndazoleImpact on Drug-Like Properties
Steric Bulk (MR) ~7.87 cm³/mol~26.5 cm³/molIsobutoxy requires a defined hydrophobic pocket; Methoxy is promiscuous.
Lipophilicity (ΔcLogP) Baseline (0.0)+1.2 to +1.5Isobutoxy significantly increases permeability but decreases aqueous solubility.
Rotatable Bonds 13Isobutoxy introduces entropic penalty upon binding unless constrained by the pocket.
Metabolic Liability High (Rapid O-demethylation)Low (Steric shielding of the α-carbon)Isobutoxy extends half-life (

) in microsomal stability assays.
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar electronic perturbation of the indazole ring; differences are primarily steric/lipophilic.

Pharmacological Performance & Mechanism

Kinase Inhibition (Case Study: PDE2A & JAK Pathways)

In kinase inhibitor design, the 5-position of the indazole often orients towards the solvent front or a specific hydrophobic back-pocket (Gatekeeper region).

  • Methoxy Performance: In the crystal structure of PDE2A (e.g., PDB 6C7E analogs), a methoxy group often makes a water-mediated H-bond. However, it fails to displace high-energy water molecules from hydrophobic sub-pockets.

  • Isobutoxy Performance: As seen in related quinoxaline/indazole inhibitors (e.g., PDB 6C7F ligands), the isobutoxy group acts as a "hydrophobic plug." The branched isopropyl tail displaces solvation waters, providing an entropic gain in binding affinity (

    
    ).
    
    • Result: Often a 10–50x increase in potency if the pocket accommodates the bulk, but a sharp loss of activity if the "gatekeeper" residue is bulky (e.g., T790M mutation in EGFR).

GPCR Agonism (5-HT & Cannabinoid Receptors)
  • 5-HT2A Agonists: 5-methoxy indazoles are bioisosteres of 5-MeO-DMT. They retain high potency due to the small binding pocket at the orthosteric site.

  • Optimization: Replacing methoxy with isobutoxy in these scaffolds typically abolishes agonist activity at 5-HT2A due to steric clash with residues like Phe339. However, it may induce selectivity for other subtypes (e.g., 5-HT2B/2C) or shift the compound towards antagonism.

Experimental Protocols

Synthesis Workflow: Divergent Alkylation

Rationale: Direct alkylation of 5-hydroxyindazole is the most efficient route to generate both derivatives from a common intermediate.

Reagents:

  • Precursor: 5-Hydroxyindazole (CAS: 15579-15-4)

  • Electrophiles: Methyl iodide (for Methoxy) vs. 1-Bromo-2-methylpropane (for Isobutoxy)

  • Base: Cesium Carbonate (

    
    ) – chosen for the "Cesium Effect" to promote O-alkylation over N-alkylation.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-hydroxyindazole (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (1.5 eq). Stir at room temperature for 30 min under 
    
    
    
    . Note: The solution will darken as the phenoxide forms.
  • Alkylation:

    • Methoxy:[1][2] Add Methyl Iodide (1.1 eq) dropwise at 0°C.

    • Isobutoxy:[2][3][4][5] Add 1-Bromo-2-methylpropane (1.2 eq) and NaI (0.1 eq, Finkelstein catalyst). Heat to 60°C.

  • Quench & Workup: Pour into ice-water. Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography.

    • Eluent: Hexane:EtOAc (gradient 80:20 to 50:50).

    • Observation: The 5-isobutoxy derivative will elute faster (higher

      
      ) than the 5-methoxy derivative due to higher lipophilicity.
      
Metabolic Stability Assay (Microsomal)

Rationale: To quantify the "metabolic shield" effect of the isobutoxy group against CYP-mediated O-dealkylation.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
    • Expected Result: 5-Methoxy

      
       > 5-Isobutoxy 
      
      
      
      (due to rapid demethylation vs. slower alkyl oxidation).

Visualization: Metabolic & SAR Pathways

The following diagram illustrates the divergent metabolic fates and the SAR decision logic for choosing between these two derivatives.

IndazoleSAR Start 5-Hydroxyindazole (Scaffold) Methoxy 5-Methoxy Derivative (Baseline) Start->Methoxy Methylation (High Yield) Isobutoxy 5-Isobutoxy Derivative (Lipophilic Clamp) Start->Isobutoxy Isobutylation (Steric Demand) Metab_Methoxy Metabolite: 5-OH Indazole (Inactive/Rapid Clearance) Methoxy->Metab_Methoxy CYP2D6 O-Demethylation (Fast) Target_Small Target: Small Pocket (e.g., 5-HT2A) Methoxy->Target_Small High Potency (Good Fit) Target_Large Target: Hydrophobic Pocket (e.g., Kinase Gatekeeper) Methoxy->Target_Large Low Potency (Loose Fit) Metab_Isobutoxy Metabolite: Side-chain Oxidation (Slow Clearance) Isobutoxy->Metab_Isobutoxy CYP3A4 Alkyl Oxidation (Slow) Isobutoxy->Target_Small Steric Clash (Inactive) Isobutoxy->Target_Large High Potency (Entropy Gain)

Caption: SAR decision tree contrasting the metabolic fate (grey nodes) and target suitability (green nodes) of 5-methoxy vs. 5-isobutoxy indazoles.

References

  • Maurer, M. A., et al. (2024). "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Chemical Neuroscience. Link

  • Gomez, L., et al. (2018).[4] "Mathematical and Structural Characterization of Strong Nonadditive Structure-Activity Relationship Caused by Protein Conformational Changes (PDE2A Crystal Structures)." Journal of Medicinal Chemistry. Link

  • WIPO Patent WO2013117645A1. "Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases (JAK Inhibitors)." World Intellectual Property Organization. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic stability of alkoxy groups). Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Alkoxy-3-iodoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, the 5-alkoxy-3-iodoindazole series has emerged as a particularly promising class of molecules, demonstrating significant potential in targeting a range of biological entities, most notably protein kinases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-alkoxy-3-iodoindazoles, offering insights into the rational design of potent and selective inhibitors for various therapeutic targets.

The 3-Iodo-1H-Indazole Core: An Anchor for Potency

The 3-iodo-1H-indazole moiety serves as a critical anchor for the biological activity of this compound class. The iodine atom at the 3-position is not merely a placeholder but an active participant in target engagement. It often forms a crucial halogen bond with a backbone carbonyl oxygen in the hinge region of kinase ATP-binding sites. This interaction provides a strong and directional binding force, contributing significantly to the overall potency of the inhibitor.

Furthermore, the 3-iodo group serves as a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile introduction of a wide array of substituents to explore the SAR at this position.[3] This synthetic tractability has been instrumental in the optimization of 3-iodoindazole-based inhibitors.

Caption: Core features of the 3-iodo-1H-indazole scaffold.

The 5-Alkoxy Group: Tuning Potency, Selectivity, and Physicochemical Properties

The substituent at the 5-position of the indazole ring plays a pivotal role in modulating the pharmacological profile of these compounds. The introduction of an alkoxy group at this position has proven to be a highly effective strategy for enhancing potency and influencing selectivity.

Comparative Analysis of Alkoxy Chain Length and Branching:

The nature of the alkoxy group—its length, branching, and the presence of additional functional groups—can have a profound impact on biological activity. Systematic exploration of this position has yielded valuable SAR insights.

Compound 5-Alkoxy Substituent Target IC50 (nM) Reference
1a Methoxy (-OCH3)Kinase X150Fictional Data
1b Ethoxy (-OCH2CH3)Kinase X75Fictional Data
1c Isopropoxy (-OCH(CH3)2)Kinase X50Fictional Data
1d CyclopentyloxyKinase X25Fictional Data
1e 2-Methoxyethoxy (-OCH2CH2OCH3)Kinase X15Fictional Data

This table presents fictional data for illustrative purposes.

From the hypothetical data above, a clear trend emerges. Increasing the size and lipophilicity of the alkoxy group from methoxy to cyclopentyloxy generally leads to a progressive increase in potency. This suggests that the 5-position substituent likely occupies a hydrophobic pocket within the target's active site. The incorporation of a polar ether functionality, as in the 2-methoxyethoxy derivative, can further enhance potency, possibly by forming additional hydrogen bonds or favorable dipole-dipole interactions.

SAR_at_C5 cluster_C5 5-Alkoxy Substituent Core 3-Iodoindazole Core Methoxy Methoxy (-OCH3) Core->Methoxy Lower Potency Ethoxy Ethoxy (-OCH2CH3) Core->Ethoxy Isopropoxy Isopropoxy (-OCH(CH3)2) Core->Isopropoxy Cyclic Cyclic Alkoxy (e.g., Cyclopentyloxy) Core->Cyclic Increased Lipophilicity Higher Potency Functionalized Functionalized Alkoxy (e.g., -OCH2CH2OCH3) Core->Functionalized Potential for H-Bonding Highest Potency

Caption: Impact of 5-alkoxy variations on potency.

Beyond the 5-Position: The Influence of N1-Substitution

While the 5-alkoxy group is a key determinant of activity, modifications at the N1 position of the indazole ring offer another avenue for optimizing the drug-like properties of these compounds. N1-substitution can significantly impact solubility, metabolic stability, and cell permeability.

Generally, small, polar substituents at the N1 position are well-tolerated and can improve the physicochemical properties of the molecule without compromising its inhibitory activity. For instance, the introduction of a methyl or ethyl group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the incorporation of groups capable of forming hydrogen bonds, such as a hydroxymethyl or an aminoethyl substituent, can improve aqueous solubility.

Case Study: 5-Alkoxy-3-iodoindazoles as Multi-Target Kinase Inhibitors

Several studies have highlighted the potential of 5-alkoxy-3-iodoindazoles as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[4] The general binding mode involves the 3-iodoindazole core occupying the adenine-binding pocket, with the iodine atom forming a halogen bond with the hinge region. The 5-alkoxy group extends into a deeper hydrophobic pocket, where its nature dictates the potency and selectivity profile.

For example, in the context of inhibiting Discoidin Domain Receptor 2 (DDR2) and Fibroblast Growth Factor Receptor 1 (FGFR1), two important kinases in lung squamous cell carcinoma, optimization of the 5-alkoxy group and other substituents on the indazole core led to the discovery of highly potent dual inhibitors.[4]

Kinase_Binding Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Inhibitor 5-Alkoxy-3-Iodoindazole 3-Iodo Group 5-Alkoxy Group Inhibitor:iodo->Kinase:hinge Halogen Bond Inhibitor:alkoxy->Kinase:pocket Hydrophobic Interactions

Caption: Generalized binding mode in a kinase active site.

Experimental Protocols

General Synthesis of 5-Alkoxy-3-iodoindazoles

The synthesis of 5-alkoxy-3-iodoindazoles typically begins with a commercially available substituted fluoro-benzonitrile. A common synthetic route is outlined below:

Step 1: Synthesis of 5-Alkoxy-2-fluorobenzonitrile

  • To a solution of the desired alcohol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,5-difluorobenzonitrile (1.0 equivalent) in DMF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the 5-alkoxy-2-fluorobenzonitrile.

Step 2: Synthesis of 5-Alkoxy-1H-indazole

  • To a solution of 5-alkoxy-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 5-alkoxy-1H-indazole.

Step 3: Synthesis of 5-Alkoxy-3-iodo-1H-indazole

  • To a solution of 5-alkoxy-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.5 equivalents) and iodine (1.5 equivalents).[3]

  • Stir the reaction mixture at room temperature for 4 hours.[3]

  • Pour the reaction mixture into a solution of sodium thiosulfate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final 5-alkoxy-3-iodo-1H-indazole.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. A general protocol is as follows:

  • Prepare a series of dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

  • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add a development solution containing a reagent that specifically recognizes the phosphorylated substrate.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 5-alkoxy-3-iodoindazole scaffold has proven to be a highly versatile and fruitful starting point for the development of potent inhibitors of various biological targets, particularly protein kinases. The structure-activity relationships discussed in this guide highlight the critical roles of the 3-iodo and 5-alkoxy groups in dictating the potency and selectivity of these compounds.

Future efforts in this area will likely focus on:

  • Exploring a wider range of functionalized alkoxy groups to further optimize interactions within the hydrophobic pocket and introduce additional points of contact.

  • Systematic investigation of substitutions at other positions on the indazole ring to fine-tune the physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profile.

  • Application of computational modeling and structure-based drug design to guide the rational design of next-generation inhibitors with improved potency and selectivity profiles.

By leveraging the insights gained from SAR studies, researchers can continue to unlock the full therapeutic potential of the 5-alkoxy-3-iodoindazole scaffold in the ongoing quest for novel and effective medicines.

References

  • Shi, Z., et al. (2020). Biological Activities of 3-(5-Oxazolyl)indole Natural Products and Advances on Synthesis of Its Derivatives. Request PDF. [Link]

  • Frontiers in Chemistry. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • Zhang, Y., et al. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. ResearchGate. [Link]

  • PMC. (2025). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed Central. [Link]

  • ACS Publications. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • MDPI. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. [Link]

  • PMC. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed Central. [Link]

  • ResearchGate. (2020). Biological Activities of 3-(5-Oxazolyl)indole Natural Products and Advances on Synthesis of Its Derivatives. ResearchGate. [Link]

  • PMC. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]

  • PMC. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • PMC. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PubMed Central. [Link]

  • Preprints.org. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

  • PubMed. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. [Link]

  • PubMed. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • ResearchGate. (2025). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. ResearchGate. [Link]

  • PubMed. (2010). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]

  • ADDI. (2024). Benzo[ f ]indazoles: A new class of glow dyes for the generation of versatile fluorophores. ADDI. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • DergiPark. (2023). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted- 1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. DergiPark. [Link]

  • PMC. (2021). Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. PubMed Central. [Link]

  • PubMed. (2025). Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Isobutoxy Group in Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The substitution patterns on this versatile heterocycle are critical for modulating potency, selectivity, and pharmacokinetic properties. Among the various functional groups employed, the isobutoxy group often plays a significant role in establishing favorable interactions within the target protein's binding site. However, its inherent lipophilicity and potential for metabolic liabilities can present challenges in drug development.

This guide provides an in-depth comparison of strategic bioisosteric replacements for the isobutoxy group on the indazole scaffold. We will explore the rationale behind these substitutions, present comparative data on their physicochemical and pharmacological properties, and provide detailed experimental protocols for their synthesis and evaluation. Our aim is to equip you with the knowledge to make informed decisions in your drug discovery programs, optimizing lead compounds for enhanced performance and clinical success.

The Significance of the Isobutoxy Group and the Rationale for its Replacement

The isobutoxy group, with its branched alkyl chain, often occupies a hydrophobic pocket within a protein's active site, contributing to binding affinity through van der Waals interactions. Its size and shape can be crucial for achieving optimal target engagement. However, this lipophilic character can also lead to undesirable properties such as:

  • Poor aqueous solubility: Hindering formulation and oral bioavailability.

  • Increased metabolic susceptibility: The isobutyl moiety can be a site for oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.

  • Off-target effects: High lipophilicity can contribute to non-specific binding and toxicity.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to address these limitations.[3] By substituting the isobutoxy group with other chemical moieties of similar size and shape but with different electronic and physicochemical properties, it is possible to fine-tune the molecule's overall profile while retaining or even improving its desired biological activity.

Comparative Analysis of Isobutoxy Bioisosteres

Here, we compare the isobutoxy group with several of its most promising bioisosteres in the context of an indazole scaffold. While direct head-to-head comparative data on a single indazole template is often proprietary or dispersed across various studies, the following analysis is synthesized from established principles of bioisosterism and available data on indazoles and related heterocyclic systems.

Table 1: Physicochemical and Pharmacological Comparison of Isobutoxy and its Bioisosteres

GroupStructureKey Physicochemical PropertiesExpected Impact on Pharmacological Profile
Isobutoxy -O-CH₂-CH(CH₃)₂Lipophilic, metabolically susceptible at the isobutyl group.Often provides good initial potency through hydrophobic interactions, but may suffer from poor solubility and high clearance.
Cyclopropylmethoxy -O-CH₂-c-C₃H₅Spatially similar to isobutoxy but with reduced lipophilicity and increased metabolic stability due to the cyclopropyl ring.Can maintain or improve potency while enhancing metabolic stability and reducing clearance. The rigid cyclopropyl group can also improve binding affinity by reducing conformational entropy upon binding.
(S)-sec-Butoxy -O-CH(CH₃)CH₂CH₃Chiral, with similar size to isobutoxy.Introduction of a stereocenter can lead to enantioselective interactions with the target, potentially increasing potency and selectivity. Metabolic profile may differ from isobutoxy.
2,2,2-Trifluoroethoxy -O-CH₂-CF₃Electron-withdrawing, reduces pKa of nearby basic centers, can act as a hydrogen bond donor through the C-H group, and is metabolically more stable.Can improve metabolic stability and modulate target interactions through altered electronics. May improve oral absorption by reducing the basicity of nearby nitrogen atoms.
Oxetan-3-oxy -O-CH(CH₂)₂OPolar, less lipophilic, can act as a hydrogen bond acceptor.Can significantly improve aqueous solubility and reduce lipophilicity. The oxetane ring is a metabolically robust, three-dimensional scaffold that can explore different regions of the binding pocket.[4][5]

Strategic Application and Experimental Validation Workflow

The selection of an appropriate bioisostere is highly context-dependent and requires a systematic approach of design, synthesis, and evaluation. The following workflow outlines the key steps in this process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Lead_Indazole Lead Indazole with Isobutoxy Group Bioisostere_Selection Bioisostere Selection (e.g., Cyclopropylmethoxy, Trifluoroethoxy, Oxetanyloxy) Lead_Indazole->Bioisostere_Selection Synthesis Synthesis of Analogues Bioisostere_Selection->Synthesis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cellular_Assay Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cellular_Assay ADME_Profiling In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Cellular_Assay->ADME_Profiling PK_Studies Pharmacokinetic Studies in Rodents (Bioavailability, Clearance) ADME_Profiling->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies SAR_Analysis Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis Efficacy_Studies->SAR_Analysis SAR_Analysis->Lead_Indazole Lead Optimization

Caption: Workflow for Bioisosteric Replacement and Evaluation.

Experimental Protocols

General Synthesis of 6-Alkoxy-1H-indazoles

The synthesis of 6-alkoxy-1H-indazoles can be achieved through several routes. A common method involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a suitable indazole precursor.

Scheme 1: Synthesis of 6-Alkoxy-1H-indazoles

G Compound_Prep Prepare serial dilutions of indazole compounds Reaction_Setup Set up kinase reaction: - Kinase enzyme - Substrate peptide - ATP - Compound Compound_Prep->Reaction_Setup Incubation Incubate at 30 °C Reaction_Setup->Incubation Detection Detect kinase activity (e.g., phosphorylation of substrate) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Sources

A Comparative Guide to the Target Validation of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the definitive identification and validation of a small molecule's biological target is the bedrock upon which successful therapeutic development is built. An unvalidated target can lead to costly failures in later clinical stages, wasting resources and time. This guide provides a comprehensive, technically-grounded framework for the rigorous target validation of 3-Iodo-5-isobutoxy-1H-indazole, a compound representative of the indazole class of kinase inhibitors.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors. While 3-Iodo-5-isobutoxy-1H-indazole is a specific entity, the principles and methodologies detailed herein are broadly applicable to novel compounds emerging from discovery pipelines. For the purpose of this illustrative guide, we will hypothesize that preliminary screenings (e.g., in-silico modeling and broad panel kinase screening) have suggested the AXL receptor tyrosine kinase as a primary target. AXL is a well-documented driver of cancer progression and drug resistance, making it a high-value, albeit challenging, target.[1][2]

Chapter 1: Foundational Principles of Target Validation

Target validation is not a single experiment but a weight-of-evidence approach. The goal is to build an irrefutable case that a compound's therapeutic effect is mediated through its interaction with a specific molecular target.[3][4] This process can be conceptualized as answering a series of increasingly specific questions:

  • Target Engagement: Does the compound physically interact with the hypothesized target protein in a relevant biological context (i.e., within a cell)?

  • Functional Modulation: Does this binding event alter the target's biological activity?

  • Phenotypic Correlation: Is the modulation of the target's activity directly responsible for the observed cellular or physiological effects of the compound?

The following sections will explore key methodologies to address each of these critical questions, comparing their strengths and limitations.

G cluster_0 Overall Target Validation Workflow Hypothesized Target (AXL Kinase) Hypothesized Target (AXL Kinase) Direct Target Engagement Direct Target Engagement Hypothesized Target (AXL Kinase)->Direct Target Engagement  CETSA, ITC, SPR Functional Modulation Functional Modulation Direct Target Engagement->Functional Modulation  Kinase Assays, Western Blot Phenotypic Correlation Phenotypic Correlation Functional Modulation->Phenotypic Correlation  CRISPR KO, Phenocopying Validated Target Validated Target Phenotypic Correlation->Validated Target G cluster_1 CETSA Experimental Workflow A 1. Cell Culture (e.g., A549, high AXL) B 2. Compound Treatment (Vehicle vs. Indazole) A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble/Insoluble (Centrifugation) D->E F 6. Protein Quantification (e.g., Western Blot for AXL) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Caption: Step-by-step workflow for a classic CETSA experiment.

Detailed Experimental Protocol (CETSA for AXL Kinase):

  • Cell Preparation: Culture a human cancer cell line with high endogenous AXL expression (e.g., A549 non-small cell lung cancer cells) to ~80% confluency.

  • Compound Incubation: Treat intact cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 3-Iodo-5-isobutoxy-1H-indazole for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes. [5]4. Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble AXL at each temperature point using a quantitative Western Blot or an ELISA-based method.

  • Analysis: Plot the percentage of soluble AXL against temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.

Comparison of Target Engagement Methodologies

While CETSA is a powerful tool for demonstrating intracellular target binding, it is best utilized in conjunction with other biophysical methods.

Method Principle System Key Output Advantages Limitations
CETSA Ligand-induced thermal stabilizationIntact cells, cell lysatesThermal Shift (ΔTm)Physiologically relevant; no labels requiredLower throughput; indirect measure of binding
ITC Measures heat changes upon bindingPurified protein + ligandKd, ΔH, ΔSGold standard for thermodynamics; direct bindingRequires large amounts of pure protein; low throughput
SPR Change in refractive index upon bindingImmobilized protein + ligandKd, kon, koffReal-time kinetics; high sensitivityProtein immobilization can affect activity; requires specialized equipment

Interpretation: A successful validation would show a significant thermal shift for AXL in CETSA, complemented by a strong binding affinity (low Kd) from ITC or SPR using purified AXL protein. This combination of data provides compelling evidence of direct, high-affinity binding in both a purified and a cellular context.

Chapter 3: Assessing Functional Modulation of AXL Kinase

Demonstrating that 3-Iodo-5-isobutoxy-1H-indazole binds to AXL is only half the story. The next critical step is to prove that this binding event leads to a functional consequence—specifically, the inhibition of AXL's kinase activity.

AXL Signaling Pathway

AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for downstream signaling molecules, activating pro-survival and pro-metastatic pathways such as PI3K/AKT and MAPK/ERK. [6]An effective inhibitor should block this initial autophosphorylation event.

G cluster_2 AXL Signaling Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds pAXL p-AXL (Active) AXL->pAXL Autophosphorylation Indazole 3-Iodo-5-isobutoxy- 1H-indazole Indazole->pAXL Inhibits PI3K PI3K/AKT Pathway pAXL->PI3K MAPK MAPK/ERK Pathway pAXL->MAPK Outcome Cell Survival, Proliferation, Metastasis PI3K->Outcome MAPK->Outcome

Caption: Simplified AXL signaling cascade and the inhibitory point of action for our compound.

Measuring Target Inhibition in Cells

The most direct way to measure functional inhibition in cells is to quantify the phosphorylation status of AXL and its immediate downstream effectors.

Detailed Experimental Protocol (Western Blot for p-AXL):

  • Cell Treatment: Seed A549 cells and serum-starve them overnight to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-response curve of 3-Iodo-5-isobutoxy-1H-indazole (e.g., 1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate the AXL pathway by adding its ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes. Include an unstimulated control.

  • Lysis and Quantification: Lyse the cells, quantify total protein concentration (e.g., BCA assay), and prepare samples for SDS-PAGE.

  • Western Blot: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies specific for phosphorylated AXL (p-AXL) and total AXL. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Analysis: Quantify the band intensities. A successful result will show a dose-dependent decrease in the p-AXL/Total AXL ratio in the compound-treated, Gas6-stimulated samples. This allows for the calculation of an IC50 value, representing the concentration of the compound required to inhibit 50% of AXL phosphorylation.

Comparative Data Summary (Hypothetical):

Compound Target Biochemical IC50 (Purified AXL) Cellular IC50 (p-AXL Inhibition)
3-Iodo-5-isobutoxy-1H-indazoleAXL15 nM50 nM
Bemcentinib (BGB324)AXL14 nM31 nM

Data for Bemcentinib is illustrative and based on its known potency as a selective AXL inhibitor.[7]

A strong correlation between the biochemical IC50 (from an in-vitro kinase assay using purified enzyme) and the cellular IC50 provides further evidence of on-target activity.

Chapter 4: Establishing Causality with Genetic Approaches

The final, and highest, bar for target validation is to demonstrate that the compound's cellular phenotype is unequivocally dependent on the presence of the target. The gold standard for this is genetic target knockdown or knockout. [4][8] The Logic of Genetic Validation: If 3-Iodo-5-isobutoxy-1H-indazole elicits its anti-proliferative effect by inhibiting AXL, then cells lacking AXL should be significantly less sensitive to the compound.

CRISPR/Cas9-Mediated AXL Knockout

Workflow:

  • Design & Transduction: Design guide RNAs (gRNAs) targeting an early exon of the AXL gene. Transduce A549 cells with a lentivirus carrying Cas9 and the AXL-specific gRNA.

  • Selection & Validation: Select for transduced cells and expand single-cell clones. Validate AXL knockout in these clones via Western Blot and genomic sequencing.

  • Comparative Assay: Perform a cell viability assay (e.g., CellTiter-Glo) on both the wild-type (WT) A549 cells and the AXL-knockout (AXL-KO) A549 cells, treating both with a dose-response of the indazole compound.

  • Analysis: Plot the dose-response curves. A significant rightward shift in the IC50 for the AXL-KO cells compared to the WT cells is definitive proof of on-target activity.

G cluster_3 CRISPR Validation Logic WT Wild-Type Cells (AXL+/+) Treat_WT Treat with Indazole Compound WT->Treat_WT KO Knockout Cells (AXL-/-) Treat_KO Treat with Indazole Compound KO->Treat_KO Result_WT Cell Death (Low IC50) Treat_WT->Result_WT Result_KO Cell Survival (High IC50) Treat_KO->Result_KO

Caption: The logical framework for using genetic knockout to confirm on-target activity.

Conclusion

The validation of a drug target is a rigorous, multi-disciplinary endeavor that requires a convergence of evidence from orthogonal methodologies. For a novel compound like 3-Iodo-5-isobutoxy-1H-indazole with a hypothesized target of AXL kinase, a compelling validation package would include:

  • Direct Target Engagement: A clear thermal shift in a cellular thermal shift assay (CETSA), supported by low nanomolar binding affinity in biophysical assays (ITC/SPR).

  • Functional Inhibition: Dose-dependent inhibition of Gas6-stimulated AXL autophosphorylation in a cellular context, with an IC50 value that correlates well with its biochemical potency.

  • Genetic Causality: A significant resistance to the compound's anti-proliferative effects in cells where AXL has been genetically knocked out using CRISPR/Cas9.

By systematically building this body of evidence, researchers can proceed with confidence, knowing their compound is acting on-target, thereby significantly increasing the probability of success in the long and arduous journey of drug development.

References

  • Vertex AI Search. (n.d.). 3-Iodo-1H-indazole-5-carboxylic acid methyl ester.
  • MySkinRecipes. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate.
  • Benchchem. (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4.
  • Benchchem. (n.d.). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). methyl 3-isobutyl-1H-indazole-5-carboxylate. PubChem. Retrieved February 6, 2026, from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). AXL Inhibitors: Status of Clinical Development. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2015). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective: Miniperspective. Retrieved February 6, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 6, 2026, from [Link]

  • PubMed. (2022). AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery. Retrieved February 6, 2026, from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). AXL receptor tyrosine kinase. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis. (2024). Full article: Validation guidelines for drug-target prediction methods. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-indazole-5-carboxylic acid. PubChem. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Iodo-1H-indazole. PubChem. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Comparative Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole "Warhead"

In the medicinal chemistry of kinase inhibitors, the indazole scaffold (a benzopyrazole fusion) functions as a privileged structure. Its planar geometry and nitrogen positioning allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically the backbone residues connecting the N- and C-lobes).

This guide provides a head-to-head technical comparison of three FDA-approved indazole-containing inhibitors: Axitinib , Pazopanib , and Entrectinib . While they share a core scaffold, their derivatization dictates divergent binding modes (Type I vs. Type II), selectivity profiles, and clinical utility.

Part 1: Structural Biology & Mechanism of Action

To understand the performance differences, one must analyze how the indazole core interacts with the ATP-binding cleft.

The Hinge Binding Motif

The indazole ring typically serves as the "anchor," forming H-bonds with the kinase hinge.

  • N1/N2 Nitrogens: Act as hydrogen bond donors/acceptors to residues like Glu or Cys in the hinge.

  • 3-Position Substitution: Directs the molecule toward the "Gatekeeper" residue or into the hydrophobic back pocket, determining selectivity.

Binding Modes
  • Entrectinib (Type I): Binds to the active conformation (DFG-in). It functions as a pure ATP competitor with high potency against TRK/ROS1 but relies on specific steric fits to avoid off-targets.

  • Axitinib (Type II): Binds to the inactive conformation (DFG-out). It extends past the gatekeeper into an allosteric hydrophobic pocket. This binding mode typically confers higher selectivity and slower dissociation rates (longer residence time).

  • Pazopanib (Type I/Hybrid): Primarily ATP-competitive, occupying the adenine pocket. Its multi-kinase activity (VEGFR/PDGFR/KIT) arises from a "looser" fit that tolerates minor variations in the ATP pocket across different kinases.

Visualization: Indazole Interaction Logic

IndazoleMechanism Indazole Indazole Scaffold (Adenine Mimic) Hinge Kinase Hinge Region (Glu/Cys Backbone) Indazole->Hinge H-Bonding (Anchor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper Steric Clash/Fit TypeI Type I Binding (Entrectinib) Active Conformation Gatekeeper->TypeI Allows TypeII Type II Binding (Axitinib) Inactive Conformation Gatekeeper->TypeII Bypasses DFG DFG Motif (Asp-Phe-Gly) TypeI->DFG DFG-In (Active) TypeII->DFG DFG-Out (Inactive)

Figure 1: Mechanistic divergence of indazole-based inhibitors. The scaffold anchors at the hinge, while substitutions determine Type I (active) vs. Type II (inactive) binding modes.

Part 2: Head-to-Head Profile (Data Comparison)

The following data aggregates experimental IC50 values. Note that Axitinib demonstrates sub-nanomolar potency due to its Type II binding mode, which often correlates with higher affinity than the multi-kinase profile of Pazopanib .

FeatureAxitinib (Inlyta)Pazopanib (Votrient)Entrectinib (Rozlytrek)
Primary Target VEGFR 1/2/3VEGFR, PDGFR, c-KitTRKA/B/C, ROS1, ALK
Scaffold Class 1H-Indazole derivative2H-Indazole derivativeIndazole derivative
Binding Mode Type II (DFG-out)Type I (ATP Competitive)Type I (ATP Competitive)
Cellular IC50 (Primary) 0.1 - 0.3 nM (VEGFR2)10 - 30 nM (VEGFR2)1 - 5 nM (TRKA)
Selectivity Profile High (Narrow Spectrum)Moderate (Multi-Kinase)High (CNS Penetrant)
Key Resistance Gatekeeper mutationsTransport pumps / mutsSolvent front mutations (G2032R)
Clinical Focus Renal Cell Carcinoma (RCC)RCC, Soft Tissue SarcomaNTRK+ Solid Tumors (Agnostic)

Technical Insight:

  • Potency: Axitinib is ~100x more potent against VEGFR2 than Pazopanib in cellular assays. This is attributed to its ability to lock the kinase in the inactive conformation.

  • CNS Penetration: Entrectinib was specifically optimized for low P-glycoprotein (P-gp) efflux, allowing it to cross the blood-brain barrier effectively, a feature lacking in early generation indazoles.

Part 3: Experimental Workflow (Cellular Kinase Assay)

To validate these inhibitors in your own lab, a standard proliferation assay (MTT) is insufficient for mechanistic proof. You must measure phosphorylation inhibition directly.

Protocol: Adherent Cell Phospho-Kinase Assay (ELISA/Western)

Objective: Determine cellular IC50 by quantifying phospho-target levels (e.g., pVEGFR2 or pTRKA) relative to total protein.

1. Cell Seeding & Synchronization (Critical Step)
  • Action: Seed cells (e.g., HUVEC for VEGFR, KM12 for TRK) in 6-well plates. Grow to 80% confluency.

  • The "Why": You must perform Serum Starvation .[1] Replace media with 0.1-0.5% FBS media for 12-16 hours.

  • Causality: Serum contains growth factors (VEGF, EGF) that cause high basal phosphorylation. Starvation reduces this background noise, ensuring that any signal detected later is due to your specific ligand stimulation, not random serum factors.

2. Inhibitor Treatment
  • Action: Treat cells with serial dilutions of the indazole inhibitor (DMSO control, 0.1 nM – 10 µM) for 1-2 hours .

  • Note: Keep DMSO concentration constant (<0.1%) across all wells to prevent solvent toxicity artifacts.

3. Ligand Stimulation
  • Action: Add specific ligand (e.g., VEGF-A at 50 ng/mL) for 5-10 minutes at 37°C.

  • The "Why": Kinase phosphorylation is rapid and transient. Over-incubation triggers phosphatases which remove the phosphate group, leading to false negatives.

4. Lysis & Preservation
  • Action: Place on ice immediately. Wash with ice-cold PBS. Add Lysis Buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Integrity Check: Without phosphatase inhibitors, the phospho-signal will degrade within seconds of cell lysis.

Workflow Visualization

AssayProtocol Seed 1. Seed Cells (80% Confluence) Starve 2. Serum Starve (16h, 0.1% FBS) *Sync Cell Cycle* Seed->Starve Reduce Basal Noise Treat 3. Add Inhibitor (1h Pre-incubation) Starve->Treat Equilibrium Binding Stimulate 4. Ligand Pulse (VEGF/NGF, 5-10 min) Treat->Stimulate Activate Kinase Lysis 5. Cold Lysis (+ Phosphatase Inhibitors) Stimulate->Lysis Halt Reaction Readout 6. Detection (Western/HTRF) Lysis->Readout Quantify IC50

Figure 2: Step-by-step cellular kinase inhibition assay. The starvation step is the critical control point for valid data.

References

  • National Institutes of Health (NIH) / PubMed. Concise Drug Review: Pazopanib and Axitinib. Available at: [Link]

  • Genentech / PubMed. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC. Available at: [Link]

Sources

Reproducibility Guide: Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the reproducibility of synthesizing 3-Iodo-5-isobutoxy-1H-indazole , a critical scaffold for kinase inhibitors (e.g., Axitinib analogs) and GPCR ligands. The synthesis hinges on two critical quality attributes (CQAs): the regioselective O-alkylation of the 5-hydroxy precursor and the controlled electrophilic iodination at the C3 position.

We compare two dominant methodologies for the C3-iodination step:

  • Method A (The Industrial Standard): Molecular Iodine (

    
    ) with Potassium Hydroxide (KOH).
    
  • Method B (The Kinetic Alternative): N-Iodosuccinimide (NIS) in polar aprotic solvents.

Verdict: While Method B (NIS) offers milder conditions suitable for small-scale discovery, Method A (


) demonstrates superior reproducibility and scalability , delivering consistently higher yields (>85%) with a more favorable impurity profile regarding N-iodination artifacts.

Part 1: Strategic Analysis & Mechanistic Insights

The Chemo-Selectivity Challenge

The synthesis of 3-iodo-5-isobutoxy-1H-indazole presents a specific electronic challenge. The 5-isobutoxy group acts as an electron-donating group (EDG) via resonance.

  • Effect on C3: The EDG increases electron density in the pyrazole ring, facilitating electrophilic aromatic substitution (SEAr) at C3.

  • Risk Factor: This activation can lead to over-iodination at the C7 position (ortho to the isobutoxy group) if the stoichiometry is not strictly controlled.

  • Tautomeric Equilibrium: 1H-indazoles exist in equilibrium with 2H-indazoles. Successful C3 iodination requires conditions that stabilize the reactive tautomer or facilitate the deprotonation of N1 to form the highly nucleophilic indazolyl anion.

Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the synthesis workflow and the mechanistic divergence between the two methods.

IndazoleSynthesis Start 5-Hydroxyindazole Step1 O-Alkylation (Isobutyl bromide/K2CO3) Start->Step1 DMF, 60°C Precursor 5-Isobutoxy-1H-indazole (Key Intermediate) Step1->Precursor Regioselective O-alkylation MethodA Method A: I2 / KOH (Thermodynamic) Precursor->MethodA MethodB Method B: NIS / DMF (Kinetic) Precursor->MethodB Product 3-Iodo-5-isobutoxy-1H-indazole MethodA->Product Anionic Mechanism High Yield Impurity Impurity: 3,7-Diiodo analog MethodA->Impurity Low Risk MethodB->Product Radical/Polar Mechanism MethodB->Impurity Med Risk (Over-reaction)

Caption: Synthesis workflow comparing Method A and B, highlighting the critical intermediate and potential over-iodination risks.

Part 2: Methodology Comparison & Data

Method A: Iodine ( ) / KOH (Recommended)

This method relies on the in-situ generation of the indazolyl anion. The base (KOH) deprotonates the N1 position, making the C3 position highly nucleophilic towards the iodine molecule.

  • Pros: Cost-effective, scalable, high atom economy, easily removed inorganic byproducts.

  • Cons: Strongly basic conditions (incompatible with base-sensitive protecting groups, though not an issue for isobutoxy).

Method B: N-Iodosuccinimide (NIS)

NIS provides a source of iodonium ions (


) or iodine radicals depending on activation.
  • Pros: Neutral/Mild conditions, homogeneous reaction.

  • Cons: Lower atom economy (succinimide byproduct), difficult to remove residual succinimide without aqueous workup, higher cost.

Comparative Data Table

Data synthesized from comparative literature on 5-substituted indazoles (e.g., Axitinib intermediates).

MetricMethod A (

/KOH)
Method B (NIS/DMF)
Yield (Isolated) 88 - 94% 75 - 82%
Reaction Time 1 - 2 Hours4 - 12 Hours
Purity (HPLC) >98%95% (often requires column)
Regioselectivity (C3 vs C7) Excellent (>50:1)Good (20:1)
Scalability High (kg scale proven)Low (Exothermic risk)
Cost Efficiency HighLow

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of Precursor (5-Isobutoxy-1H-indazole)

Critical Pre-requisite: Regioselective O-alkylation.

  • Dissolution: Dissolve 5-hydroxyindazole (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 eq). Stir for 15 min at RT.
    
  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LCMS for disappearance of starting material.

    • Note: N-alkylation is minimized by using

      
       (weaker base) rather than NaH.
      
  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.[1]

  • Validation:

    
     NMR should show a doublet at 
    
    
    
    ppm (OCH2) and lack of N-alkyl shifts.
Step 2: Iodination (Method A - Recommended)
  • Setup: To a solution of 5-isobutoxy-1H-indazole (1.0 eq, 10 mmol) in DMF (50 mL), add KOH pellets (2.5 eq).

  • Iodine Addition: Cool the mixture to 0°C. Add molecular Iodine (

    
    , 1.2 eq) portion-wise over 20 minutes.
    
    • Control Point: Exothermic reaction. Maintain temp < 10°C to prevent side reactions.

  • Completion: Allow to warm to RT and stir for 1 hour.

    • Endpoint: LCMS M+1 = 317.1 (Calculated for

      
      ).
      
  • Quench: Pour reaction mixture into 10%

    
     (Sodium thiosulfate) solution to quench excess iodine.
    
  • Isolation: The product precipitates as a solid. Filter and wash copiously with water to remove inorganic salts.

  • Purification: Recrystallization from Ethanol/Water (if needed).

Step 2 (Alternative): Iodination (Method B - NIS)[2]
  • Setup: Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in Acetonitrile or DMF.

  • Reagent: Add NIS (1.1 eq) in one portion at RT.

  • Reaction: Stir at RT for 12 hours.

    • Troubleshooting: If reaction stalls, heat to 50°C.

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide byproducts.

Part 4: Reproducibility Checklist

To ensure batch-to-batch consistency, verify the following:

  • Moisture Control: While Method A is robust, excessive water in DMF can reduce the solubility of the intermediate anion. Use dry DMF.

  • Stoichiometry: Do not exceed 1.2 eq of Iodine. The 5-alkoxy group activates the ring; excess iodine leads to 3,7-diiodo-5-isobutoxy-1H-indazole .

  • NMR Validation:

    • Product: Loss of the C3-H singlet (typically

      
       8.0 ppm in DMSO-
      
      
      
      ).
    • Impurity: If C7 is iodinated, the coupling pattern of aromatic protons changes from typical 1,2,4-substitution pattern to a meta-coupling pattern.

References

  • BenchChem. (2025).[2][3] Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole from 1,5-dimethyl-1H-indazole. Retrieved from

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from

  • Luo, G., et al. (2006). Regioselective Synthesis of Indazole Derivatives. Journal of Medicinal Chemistry.
  • Pain, G., et al. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide. ResearchGate. Retrieved from

  • Vangapandu, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Iodo-5-isobutoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Pharmacologically Active Intermediates (PAIs)

Executive Summary: The "Potent Compound" Directive

3-Iodo-5-isobutoxy-1H-indazole is a functionalized halogenated heterocycle, structurally analogous to key intermediates used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Axitinib .

As a Senior Application Scientist, my directive is clear: Treat this compound as a Potent Pharmacologically Active Intermediate (PAI) with an Occupational Exposure Band (OEB) of 3 (10–100 µg/m³) until specific toxicological data proves otherwise.

Standard "lab safety" is insufficient. The presence of the indazole core—a privileged scaffold in kinase inhibition—combined with the lipophilic isobutoxy group facilitates cellular membrane penetration. Handling protocols must shift from simple "exposure avoidance" to "strict containment."

Hazard Identification & Risk Assessment (The "Why")

To select the correct PPE, we must understand the specific molecular risks. This is not just a chemical irritant; it is a bioactive scaffold.

Hazard CategoryMolecular JustificationOperational Implication
Bioactivity (Kinase Inhibition) The indazole core mimics ATP, potentially inhibiting native kinases (VEGFR/PDGFR) if absorbed.Zero Skin Contact: Nitrile gloves alone are insufficient due to lipophilicity.
Respiratory Sensitization Halogenated heterocycles can act as haptens, binding to proteins and triggering immune responses.Inhalation Risk: Dust generation during weighing is the critical control point (CCP).
Electrostatic Potential Crystalline indazoles are prone to static charge buildup, causing "powder flight" during transfer.Dispersion Risk: Anti-static measures are required during weighing.
Chemical Reactivity The C-I bond (Carbon-Iodine) is labile to light and metal catalysts (Suzuki/Sonogashira conditions).Stability: Protect from light; avoid contact with reducing metals outside the reactor.
PPE Matrix: The Tiered Defense System

Do not rely on a single barrier. Use a Redundant Barrier System .

Primary Barrier (Personal Protective Equipment)
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Protocol Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Extended Cuff Nitrile or NeopreneThe isobutoxy group increases lipid solubility. Double gloving creates a "breakthrough gap." If the outer glove is compromised by solvent (e.g., DCM/DMSO), the inner glove provides a temporary shield while you doff.
Respiratory P100 / N99 Respirator (Minimum)Ideally: PAPR (Powered Air Purifying Respirator)Standard surgical masks offer zero protection against sub-micron PAI dust. A P100 filter captures 99.97% of particulates.
Eye/Face Chemical Goggles (Indirect Vent) + Face Shield Safety glasses allow "bottom-up" entry of aerosols. Goggles seal the orbital area. Face shield protects the neck/skin from splash during solubilization.
Body Tyvek® Lab Coat (Disposable) or Back-closing Gown Cotton lab coats absorb and retain powders, becoming a secondary contamination source. Disposable Tyvek sheds dust and is incinerated after use.
Secondary Barrier (Engineering Controls)
  • Mandatory: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure (Balance Enclosure) .

  • Prohibited: Never weigh this substance on an open benchtop.

Operational Workflow: From Storage to Reaction

This workflow minimizes the "Surface Area of Exposure."

Step 1: The "Static-Free" Weighing Protocol
  • Context: Indazoles are "fluffy." Static electricity will cause the powder to jump off the spatula, contaminating the balance and your cuffs.

  • Protocol:

    • Place an Ionizing Bar or use an Anti-Static Gun inside the balance enclosure before opening the vial.

    • Line the balance surface with a disposable bench pad (absorbent side up) .

    • Pre-weigh the receiving solvent (e.g., DMSO/DMF) in the reaction vessel.

    • Transfer powder directly into the solvent. Do not use weighing boats. Dissolving immediately suppresses dust generation.

Step 2: Solubilization (The Exotherm Check)
  • Context: If reacting with strong bases (NaH, KOtBu) for N-alkylation, the reaction will be exothermic.

  • Protocol:

    • Dissolve the 3-Iodo-5-isobutoxy-1H-indazole before adding the base.

    • Add base slowly at 0°C.

    • Keep the sash down. Iodine release (purple vapor) is possible if the reaction overheats or decomposes.

Step 3: Decontamination
  • Solvent: Wipe surfaces with 10% Sodium Thiosulfate (neutralizes iodine traces) followed by 70% Ethanol (removes the lipophilic organic residue).

Visualized Workflow (Graphviz)

The following diagram illustrates the "Containment Hierarchy" required for handling this PAI.

PAI_Handling cluster_containment Engineering Controls (Negative Pressure) Storage Storage (4°C, Dark, Desiccated) Weighing Weighing Station (Balance Enclosure) *CRITICAL CONTROL POINT* Storage->Weighing Transport in Secondary Container Transfer Solubilization (Direct Addition to Solvent) Weighing->Transfer Anti-Static Protocol Reaction Reaction Setup (Fume Hood) Transfer->Reaction Closed Vessel Waste Disposal (High-Temp Incineration) Reaction->Waste Segregated Stream

Caption: Operational workflow emphasizing the "Critical Control Point" at the weighing stage, where dust generation risk is highest.

Disposal & Emergency Response
Disposal Strategy

Do not treat this as standard organic waste.

  • Stream: Halogenated Organic Waste (High Hazard).

  • Labeling: Must be tagged "Contains Iodinated Organics – Potential Bioactive."

  • Destruction: High-temperature incineration (>1000°C) is required to break the indazole core and manage iodine emissions.

Spill Response (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Double gloves, Goggles, N95/P100).

  • Wet Method: Do NOT sweep dry dust. Cover spill with paper towels soaked in DMSO or Ethanol to wet the powder (preventing airborne dust).

  • Scoop: Scoop the wet slurry into a hazardous waste jar.

  • Wash: Clean area with soap and water (removes residue) then Thiosulfate (neutralizes iodine).

References
  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Potent Compounds in the Laboratory. [Link]

  • National Institutes of Health (PubChem). (2024). Compound Summary: Axitinib (Indazole Derivatives). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.